2-Aminoquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAAKPFIWJXPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333973 | |
| Record name | 2-Aminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-51-0 | |
| Record name | 2-Aminoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Aminoquinazoline and Its Derivatives
Classical and Conventional Synthesis Approaches
Traditional methods for synthesizing the 2-aminoquinazoline core rely on well-established chemical transformations, primarily cyclization and annulation reactions.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of 2-aminoquinazolines, involving the formation of the heterocyclic ring from an open-chain precursor.
A prevalent and versatile method for synthesizing quinazoline (B50416) derivatives involves using 2-aminobenzonitriles as the starting material. scielo.brscielo.br These compounds serve as a key building block for various cyclization strategies. For instance, the reaction of 2-aminobenzonitrile (B23959) with dimethylformamide-dimethylacetal (DMF-DMA) yields an intermediate that can be further reacted with arylamines to produce 4-aminoquinazolines. scielo.brscielo.br This process can be expedited using microwave irradiation. scielo.br
Another approach involves the reaction of 2-aminobenzonitriles with aryl Grignard reagents to form ortho-aminoketimines. These intermediates can then be subjected to alkaline conditions to construct N,4-disubstituted quinazolines. researchgate.net Furthermore, a copper-catalyzed reaction of 2-bromobenzonitriles with guanidine (B92328) provides an economical route to 2,4-diaminoquinazoline derivatives. organic-chemistry.org An iron-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines, which are prepared from 2-alkylamino benzonitriles, also offers an efficient pathway to quinazolines. frontiersin.org
In a different strategy, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of hydrochloric acid to synthesize 2-amino-4-iminoquinazolines. researchgate.netmdpi.com This reaction proceeds through the formation of an amidine intermediate followed by intramolecular cyclization. mdpi.com
| Starting Material | Reagent(s) | Product Type | Ref |
| 2-Aminobenzonitrile | DMF-DMA, Arylamines | 4-Aminoquinazolines | scielo.brscielo.br |
| 2-Aminobenzonitrile | Aryl Grignard Reagents, Base | N,4-Disubstituted quinazolines | researchgate.net |
| 2-Bromobenzonitrile | Guanidine, Copper Catalyst | 2,4-Diaminoquinazolines | organic-chemistry.org |
| 2-Alkylamino Benzonitrile | Grignard Reagent, FeCl₂, t-BuOOH | Substituted Quinazolines | frontiersin.org |
| 2-Aminobenzonitrile | N-Benzyl Cyanamides, HCl | 2-Amino-4-iminoquinazolines | researchgate.netmdpi.com |
Guanidine and its derivatives are fundamental reagents for introducing the 2-amino group into the quinazoline ring. A common method involves the cyclization of a suitable precursor with guanidine. For example, following the hydrolysis of the amide group in isatin (B1672199), cyclization with guanidine produces this compound-4-carboxylic acid. scielo.br Similarly, 2-halophenyl ketones can react with guanidine derivatives in the presence of a copper catalyst to yield this compound derivatives. nih.gov
A solid-phase synthesis approach has also been developed where a polymer-bound S-methylisothiourea is acylated with a substituted o-nitrobenzoic acid. Subsequent reduction of the nitro group instigates an intramolecular cyclization through the formation of a guanidine intermediate, affording 2-amino-4(3H)-quinazolinones. nih.govacs.orgacs.org
| Precursor | Reagent | Product | Ref |
| Isatin (hydrolyzed) | Guanidine | This compound-4-carboxylic acid | scielo.br |
| 2-Halophenyl ketone | Guanidine derivatives, Copper catalyst | This compound derivatives | nih.gov |
| Polymer-bound S-methylisothiourea and o-nitrobenzoic acid | SnCl₂ (for nitro reduction) | 2-Amino-4(3H)-quinazolinones | nih.govacs.orgacs.org |
Isatin and its derivatives serve as valuable precursors for quinazoline synthesis. The hydrolysis of the amide group in isatin, followed by cyclization with guanidine, is a known method to produce this compound-4-carboxylic acid. scielo.br Another transformation involves the rearrangement of α-isatin oxime to 1,2,3,4-tetrahydro-2,4-dioxoquinazoline upon heating with dilute sodium hydroxide. nih.govscispace.com In contrast, β-imino derivatives of isatin require oxidation with hydrogen peroxide in an alkaline solution to form the dioxoquinazoline. nih.govscispace.com
| Starting Material | Condition(s) | Product | Ref |
| Isatin | 1. Hydrolysis 2. Cyclization with guanidine | This compound-4-carboxylic acid | scielo.br |
| α-Isatin oxime | Dilute sodium hydroxide, heat | 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline | nih.govscispace.com |
| β-Imino derivatives of isatin | Hydrogen peroxide, alkaline solution | 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline | nih.govscispace.com |
Cyclization with Guanidine and Derivatives
Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto an existing one, provide another strategic approach to the this compound scaffold.
A significant [4+2] annulation reaction for synthesizing this compound derivatives involves the reaction between 2-aminoaryl ketones and N-benzyl cyanamides. scielo.brresearchgate.netresearchgate.net This reaction is effectively mediated by hydrochloric acid in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). scielo.brmdpi.com The process demonstrates good functional group tolerance and provides high yields of the desired 2-aminoquinazolines. researchgate.netmdpi.com A plausible mechanism suggests that the reaction is initiated by the acid-promoted protonation of the N-benzyl cyanamide (B42294), which enhances the electrophilicity of the cyanamide carbon, facilitating the subsequent annulation. mdpi.commdpi.com
This methodology has been shown to be practical for creating a diverse range of this compound derivatives. researchgate.netmdpi.com
| Reactant 1 | Reactant 2 | Mediator/Solvent | Product Type | Ref |
| 2-Aminoaryl Ketones | N-Benzyl Cyanamides | HCl / HFIP | This compound derivatives | scielo.brresearchgate.netmdpi.com |
Oxidative Annulation Strategies
Oxidative annulation provides a direct and efficient route to the this compound scaffold. These methods often involve the formation of multiple bonds in a single operation, starting from readily available materials.
One notable metal-free approach involves the reaction of 2-aminobenzophenones with cyanamide derivatives. researchgate.net For instance, the reaction between 2-aminobenzophenones and 4-morpholinecarbonitrile (B73717) or unsubstituted cyanamide can be mediated by either an acid or a base. nih.gov Using p-toluenesulfonic acid (PTSA) in dimethylformamide (DMF) at 110 °C, 2-aminoquinazolines were synthesized in yields of 75–81%, particularly with substrates bearing electron-withdrawing groups. nih.gov Alternatively, potassium tert-butoxide (KOtBu) can be used as a base to facilitate the cyclization. nih.gov The proposed mechanism for the acid-catalyzed reaction involves the initial protonation of the carbonyl group of 2-aminobenzophenone (B122507), followed by nucleophilic attack of the cyanamide and subsequent cyclization and dehydration. nih.gov The base-mediated pathway is thought to proceed via deprotonation of the amino group of the 2-aminobenzophenone, which then acts as a nucleophile attacking the cyanamide. nih.gov
Another strategy employs iodine as a catalyst for the aerobic oxidative C(sp³)-H amination of tertiary amines, which serve as a carbon source. nih.gov In a reaction between 2-aminobenzophenone, a tertiary amine like N,N,N',N'-tetramethylethylenediamine (TMEDA), and ammonium (B1175870) chloride as the nitrogen source, 2-aminoquinazolines can be formed in yields ranging from 20-98%. nih.gov This method operates under metal-free conditions with molecular oxygen as the oxidant. nih.gov
A [4+2] annulation reaction between 2-aminoaryl ketones and N-benzyl cyanamides, mediated by hydrochloric acid in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), also provides access to this compound derivatives. mdpi.comresearchgate.net This method is effective for a range of substrates, delivering the products in good yields. mdpi.comresearchgate.net An iodine/cumene hydroperoxide (CHP)-mediated tandem cyclization of 2-aminoaryl ketone oximes with isocyanides has also been developed, yielding various 2-aminoquinazolines in 49–96% yields under transition-metal-free conditions. researchgate.net
Table 1: Examples of Oxidative Annulation Strategies for this compound Synthesis
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Ref |
| 2-Aminobenzophenone, 4-Morpholinecarbonitrile | p-Toluenesulfonic acid | DMF | 110 | 75-81 | nih.gov |
| 2-Aminobenzophenone, Cyanamide | Potassium tert-butoxide | DMF | 110 | - | nih.gov |
| 2-Aminobenzophenone, TMEDA, NH₄Cl | Iodine | DMSO | 120 | 20-98 | nih.gov |
| 2-Aminoaryl Ketones, N-Benzyl Cyanamides | HCl | HFIP | 70 | Good | mdpi.comresearchgate.net |
| 2-Aminoaryl Ketone Oximes, Isocyanides | I₂/CHP | - | - | 49-96 | researchgate.net |
Multi-component Annulation Approaches
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 2-aminoquinazolines in a single step, enhancing atom economy and reducing waste.
A copper-promoted three-component reaction involving cyanamides, aryl boronic acids, and amines has been developed for the synthesis of 2-aminoquinazolines. researchgate.net This oxidative process uses a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O) with 2,2'-bipyridine (B1663995) under an oxygen atmosphere. researchgate.net Another copper-catalyzed three-component assembly utilizes cyanamides, 2-cyanoarylboronic acids, and amines to produce functionalized quinazolin-4(H)-imines, which can be precursors to 2-aminoquinazolines. researchgate.net
A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. organic-chemistry.org This method demonstrates good tolerance for bromo and iodo groups. organic-chemistry.org
Functionalization of Quinazolinones and Chloroquinazolines
The modification of pre-existing quinazoline rings, such as quinazolinones and chloroquinazolines, is a common and versatile strategy for synthesizing this compound derivatives.
Silylation and Substitution Reactions
Hexamethyldisilazane (HMDS) has been reported as a useful reagent for the synthesis of 4-aminoquinazolines from quinazolin-4(3H)-ones. scielo.brscielo.brresearchgate.net The reaction involves a one-pot silylation of the quinazolinone, followed by substitution with a primary amine to yield the corresponding 4-aminoquinazoline. scielo.brscielo.brresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazolines
Nucleophilic aromatic substitution (SNAr) is a widely employed method for introducing amino groups onto the quinazoline scaffold, particularly by displacing a halogen atom. The reaction of 2,4-dichloroquinazoline (B46505) with various amines is a key example. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. mdpi.com This regioselectivity allows for the synthesis of 2-chloro-4-aminoquinazolines, which can be further functionalized. mdpi.com
For instance, the reaction of 2,4-dichloroquinazolines with primary or secondary amines selectively yields 2-chloro-4-aminoquinazoline derivatives. mdpi.com In some cases, further reaction can lead to 2,4-diaminoquinazolines. mdpi.com The reaction of 4-arylthio-2-chloroquinazolines with sodium azide (B81097) leads to the formation of 5-(arylthio)tetrazolo[1,5-c]quinazolines. researcher.life
Dehydrogenative Coupling Reactions
Dehydrogenative coupling reactions have emerged as an atom-economical and environmentally benign method for C-N bond formation, producing water and/or hydrogen gas as the only byproducts. springernature.com
A manganese pincer complex has been utilized to catalyze the acceptorless dehydrogenative annulation of 2-aminobenzyl alcohols and nitriles to synthesize quinazolines. nih.govnih.gov This method tolerates a broad range of functional groups on both the aryl nitriles and the 2-aminobenzyl alcohols. nih.gov Similarly, ruthenium catalysts, such as a commercially available Ru₃(CO)₁₂/Xantphos/t-BuOK system, have been employed for the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. organic-chemistry.orgacs.org
Nickel catalysts with tetraaza macrocyclic ligands have also been shown to be effective for the acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols and 2-aminobenzyl alcohols with benzonitriles. organic-chemistry.org Iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles also provides an efficient route to quinazolines under mild conditions. organic-chemistry.org
Table 2: Examples of Dehydrogenative Coupling Reactions for Quinazoline Synthesis
| Reactants | Catalyst System | Product Type | Ref |
| 2-Aminobenzyl Alcohols, Nitriles | Mn(I) Pincer Complex | Quinazolines | nih.govnih.gov |
| 2-Aminoaryl Methanols, Benzonitriles | Ru₃(CO)₁₂/Xantphos/t-BuOK | 2-Arylquinazolines | organic-chemistry.orgacs.org |
| 2-Aminobenzylamines, Alcohols | Nickel/Tetraaza Macrocyclic Ligand | Quinazolines | organic-chemistry.org |
| 2-Aminobenzyl Alcohols, Benzonitriles | Nickel/Tetraaza Macrocyclic Ligand | Quinazolines | organic-chemistry.org |
| 2-Aminoarylmethanols, Amides/Nitriles | Iridium Catalyst | Quinazolines | organic-chemistry.org |
Catalytic Synthetic Strategies
Various catalytic systems have been developed to improve the efficiency and selectivity of this compound synthesis. These include both transition-metal-based and metal-free catalysts.
As mentioned in the previous sections, catalysts based on manganese, nih.govnih.govfrontiersin.org ruthenium, organic-chemistry.orgacs.org nickel, organic-chemistry.org and iridium organic-chemistry.org are effective for dehydrogenative coupling reactions. Copper catalysts are frequently used in multi-component annulation and SNAr reactions. researchgate.netresearchgate.net Palladium catalysts are valuable for three-component tandem reactions. organic-chemistry.org
Metal-free catalytic systems often rely on iodine, nih.gov acids like HCl and PTSA, nih.govmdpi.comresearchgate.net or bases like KOtBu nih.gov to promote the desired transformations. These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts.
Metal-Catalyzed Reactions
The development of new synthetic routes to quinazoline derivatives is a significant area of focus in organic synthesis. Metal-catalyzed reactions, in particular, have emerged as powerful tools for the construction of the this compound core, offering advantages such as high efficiency, broad substrate scope, and operational simplicity. Classical synthetic strategies often involve palladium-catalyzed cyclizations, ruthenium-catalyzed C-H activation/annulation, and copper-catalyzed oxidative functionalization reactions starting from precursors like amidines, aromatic amines, or nitrile compounds. mdpi.com
Copper-Catalyzed Approaches
Copper catalysis has been extensively employed in the synthesis of this compound derivatives through various strategies. These methods often utilize readily available starting materials and benefit from the low cost and toxicity of copper catalysts.
One notable copper-catalyzed approach involves a domino three-component reaction of cyanamides, arylboronic acids, and amines. acs.orgnih.gov This oxidative process, conducted in the presence of a copper(II) chloride dihydrate catalyst, 2,2′-bipyridine, and potassium carbonate under an oxygen atmosphere, facilitates the formation of two C-N bonds and a C-H functionalization event, leading to the assembly of 2-aminoquinazolines. acs.orgnih.gov
Another efficient method utilizes the reaction of 2-halophenyl ketones with guanidine derivatives in the presence of a copper catalyst to yield this compound derivatives. nih.govthieme-connect.com For instance, the use of inexpensive copper(I) iodide as a catalyst with substrates like 2-bromobenzaldehyde (B122850) or 2-bromophenyl ketones and guanidines has proven effective. thieme-connect.com The reaction conditions are typically optimized by screening various ligands, bases, and solvents, with L-proline often being an effective ligand. thieme-connect.com
Furthermore, a cascade reaction of (2-bromophenyl)methylamines and amidine hydrochlorides can be catalyzed by copper bromide (CuBr), using air as a green oxidant. This procedure involves sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. frontiersin.org Additionally, a one-pot tandem reaction between 2-bromobenzyl bromides, aldehydes, and aqueous ammonia (B1221849) has been developed using copper(II) acetate (B1210297) as the catalyst. nih.gov
A highly efficient Fe/Cu relay-catalyzed domino protocol has also been reported for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. mdpi.com This multi-step process involves an iron-mediated cycloaddition followed by several copper-catalyzed steps. mdpi.com
Table 1: Examples of Copper-Catalyzed Synthesis of 2-Aminoquinazolines
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| Cyanamides, arylboronic acids, amines | CuCl₂·2H₂O, 2,2′-bipyridine, K₂CO₃, O₂ | 2-Aminoquinazolines | - | acs.orgnih.gov |
| 2-Bromobenzaldehyde, pyrrolidine-1-carboxamidine sulfate | CuI, L-proline, Cs₂CO₃, 4 Å MS | 2-(Pyrrolidin-1-yl)-quinazoline | 85% | thieme-connect.com |
| (2-Bromophenyl)methylamines, amidine hydrochlorides | CuBr, K₂CO₃, Air | 2-Substituted quinazolines | 40-99% | frontiersin.org |
| o-Halobenzonitriles, aldehydes, NaN₃ | FeCl₃, CuI/L-proline | 2-Phenylquinazolin-4-amines | 42-84% | frontiersin.orgmdpi.com |
| (2-Aminophenyl)methanols, aldehydes | CuCl, Cerium ammonium nitrate (B79036), CsOH | 2-Aryl quinazolines | 55-97% | mdpi.com |
Iron-Catalyzed Cyclizations
Iron catalysis provides an economical and environmentally friendly alternative for the synthesis of quinazolines. One prominent method involves an iron-catalyzed C(sp³)–H oxidation and intramolecular C–N bond formation. researchgate.net This process starts with 2-alkylamino N-H ketimine derivatives, which are prepared from the reaction of 2-alkylamino benzonitriles with organometallic reagents. The subsequent cyclization is catalyzed by iron(II) chloride (FeCl₂) using tert-butyl hydroperoxide (TBHP) as the oxidant, affording a variety of 2,4-disubstituted quinazolines in good to excellent yields. researchgate.net
Another approach is a tandem reductive cyclization using an iron-hydrochloric acid system. This method is effective for converting methyl N-cyano-2-nitrobenzimidates to N⁴-substituted 2,4-diaminoquinazolines. acs.org Furthermore, a relay catalysis involving both iron and copper has been developed. frontiersin.orgmdpi.com This domino protocol for synthesizing 2-phenylquinazolin-4-amines utilizes ortho-halogenated benzonitriles, aldehydes, and sodium azide. The reaction is initiated by an iron-mediated [3+2] cycloaddition, followed by a series of copper-catalyzed transformations. frontiersin.orgmdpi.com
Table 2: Iron-Catalyzed Synthesis of Quinazoline Derivatives
| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |
| 2-Alkylamino N-H ketimines | FeCl₂, tert-BuOOH | 2,4-Disubstituted quinazolines | Good to excellent | researchgate.net |
| Methyl N-cyano-2-nitrobenzimidates | Iron, HCl | N⁴-substituted 2,4-diaminoquinazolines | - | acs.org |
| o-Halobenzonitriles, aldehydes, NaN₃ | FeCl₃, CuI/L-proline | 2-Phenylquinazolin-4-amines | 42-84% | frontiersin.orgmdpi.com |
Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions represent a cornerstone in the synthesis of heterocyclic compounds, including quinazolines. These methods are valued for their high efficiency and broad functional group tolerance. mdpi.com
A three-component tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazoline derivatives. organic-chemistry.org Another strategy involves the palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines for the synthesis of 4-aminoquinazolines. nih.gov Furthermore, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed to construct indole (B1671886) skeletons, showcasing the versatility of palladium catalysis in related heterocyclic systems. acs.org
More complex quinazoline structures can also be accessed. For instance, a one-pot, three-component synthesis of 2,6,8-trisubstituted 4-aminoquinazolines has been achieved through microwave-assisted threefold Suzuki-Miyaura or SNAr/bis-Suzuki-Miyaura reactions in water, highlighting the potential for rapid and environmentally friendly synthesis. mdpi.com
Table 3: Examples of Palladium-Catalyzed Synthesis of Quinazolines
| Starting Materials | Catalyst/Reagents | Product Type | Reference |
| 2-Aminobenzonitriles, aldehydes, arylboronic acids | Palladium catalyst | Diverse quinazolines | organic-chemistry.org |
| N-(2-Bromoaryl)amidines | Palladium catalyst | 4-Aminoquinazolines | nih.gov |
| 2,4,8-Trichloroquinazoline, boronic acids | Pd(PPh₃)₂Cl₂, K₂CO₃, TBAB, Microwave | 2,6,8-Trisubstituted 4-aminoquinazolines | mdpi.com |
Ruthenium-Catalyzed Dehydrogenative Syntheses
Ruthenium-catalyzed reactions, particularly dehydrogenative coupling processes, offer an atom-economical and environmentally benign pathway to quinazolines. These reactions often proceed with the release of hydrogen gas and/or water as the only byproducts.
A notable example is the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. acs.orgnih.govorganic-chemistry.org This reaction is efficiently catalyzed by a commercially available system comprising Ru₃(CO)₁₂ with a Xantphos ligand and potassium tert-butoxide as a base. acs.orgnih.govorganic-chemistry.org The method is lauded for its operational simplicity and broad substrate scope. acs.orgnih.govorganic-chemistry.org
Another approach involves the in situ formation of a ruthenium catalyst for the highly selective dehydrogenative coupling of 2-aminophenyl ketones with amines to afford quinazoline products. organic-chemistry.orgresearchgate.net This method avoids the use of reactive reagents and the formation of toxic byproducts. organic-chemistry.orgresearchgate.net Additionally, an arene Ru(II)benzhydrazone complex has been shown to catalyze the sequential acceptorless dehydrogenative coupling of 2-aminobenzhydrol (B79127) derivatives and benzyl (B1604629) alcohols in the presence of ammonium acetate, yielding a broad range of 2,4-disubstituted quinazolines under mild conditions. organic-chemistry.org
Table 4: Ruthenium-Catalyzed Synthesis of 2-Arylquinazolines
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| 2-Aminoaryl methanols, benzonitriles | Ru₃(CO)₁₂/Xantphos/t-BuOK | 2-Arylquinazolines | Moderate to good | acs.orgnih.govorganic-chemistry.org |
| 2-Aminophenyl ketones, amines | In situ formed Ruthenium catalyst | Quinazoline products | - | organic-chemistry.orgresearchgate.net |
| 2-Aminobenzhydrol derivatives, benzyl alcohols | Arene Ru(II)benzhydrazone complex, NH₄OAc | 2,4-Disubstituted quinazolines | Very good | organic-chemistry.org |
Nickel-Catalyzed Dehydrogenative Coupling
Nickel catalysts, being more earth-abundant and economical than precious metals, have gained attention for the synthesis of quinazolines. Nickel-catalyzed acceptorless dehydrogenative coupling reactions provide sustainable routes to these heterocycles. researchgate.netnih.gov
One such method involves the reaction of 2-aminobenzylamine with benzyl alcohol or 2-aminobenzylalcohol with benzonitrile. organic-chemistry.orgresearchgate.netnih.gov These reactions are catalyzed by inexpensive and readily prepared nickel catalysts containing tetraaza macrocyclic ligands, yielding a wide variety of substituted quinazolines in good yields. organic-chemistry.orgresearchgate.netnih.gov Another nickel-catalyzed approach is the [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation, where an in situ formed amidine directs the nickel catalyst to activate the ortho C-H bond. organic-chemistry.org
Table 5: Nickel-Catalyzed Synthesis of Quinazolines
| Starting Materials | Catalyst/Reagents | Reaction Type | Product | Reference |
| 2-Aminobenzylamine, benzyl alcohol | Nickel catalyst with tetraaza macrocyclic ligand | Acceptorless Dehydrogenative Coupling | Substituted quinazolines | organic-chemistry.orgresearchgate.netnih.gov |
| 2-Aminobenzylalcohol, benzonitrile | Nickel catalyst with tetraaza macrocyclic ligand | Acceptorless Dehydrogenative Coupling | Substituted quinazolines | organic-chemistry.orgresearchgate.netnih.gov |
| Benzylamines, nitriles | Nickel catalyst | [4+2] Annulation via C-H/N-H activation | Multisubstituted quinazolines | organic-chemistry.org |
Cerium Ammonium Nitrate (CAN)-TBHP Catalysis
Cerium(IV) ammonium nitrate (CAN) is a versatile and inexpensive one-electron oxidizing agent that can be used to catalyze the synthesis of quinazolines. organic-chemistry.orgstanfordmaterials.comscispace.com A facile and efficient method for the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylamines is catalyzed by a CAN-TBHP (tert-butyl hydroperoxide) system in acetonitrile (B52724). organic-chemistry.orgorganic-chemistry.org This reaction proceeds smoothly to give the corresponding 2-phenylquinazolines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org CAN is also used in combination with other catalysts, such as in a one-pot tandem multi-component approach with CuCl for the synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes. mdpi.com
Table 6: Cerium Ammonium Nitrate (CAN)-Catalyzed Synthesis of 2-Phenylquinazolines
| Starting Materials | Catalyst/Reagents | Solvent | Product | Yield | Reference |
| 2-Aminobenzophenones, benzylamines | CAN, TBHP | Acetonitrile | 2-Phenylquinazolines | Good to excellent | organic-chemistry.orgorganic-chemistry.org |
| (2-Aminophenyl)methanols, aldehydes | CuCl, CAN, CsOH | Acetonitrile | 2-Aryl quinazolines | 55-97% | mdpi.com |
Cobalt Zeolite Imidazolate Framework Catalysis
A notable advancement in the heterogeneous catalysis of quinazoline synthesis involves the use of a cobalt-based zeolite imidazolate framework, specifically ZIF-67. This method provides an efficient pathway for the cyclization of 2-aminobenzoketones with benzylamines to yield quinazoline derivatives. nih.govrsc.orgresearchgate.net
The reaction is typically carried out in toluene (B28343) using tert-butyl hydroperoxide (TBHP) as an oxidant at a relatively mild temperature of 80°C. nih.govrsc.org This heterogeneous catalytic system is reported to be superior to common cobalt salts like Co(NO₃)₂, CoCl₂, and Co(OAc)₂, as well as other cobalt-containing metal-organic frameworks (MOFs) such as ZIF-9 and Co-MOF-74. rsc.org Key advantages of the ZIF-67 catalyst include its reusability for several cycles without significant loss of catalytic activity and the low reaction temperature. nih.govrsc.org The reaction demonstrates good tolerance to various functional groups, affording the desired quinazoline products in good to excellent yields, typically ranging from 75% to 89%. nih.govfrontiersin.org
Table 1: ZIF-67 Catalyzed Synthesis of Quinazolines
| Reactants | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminobenzophenone, Benzylamine (B48309) | ZIF-67 | TBHP | Toluene | 80 | 180 | 75-89 | nih.gov |
Metal-Free and Organocatalytic Methods
In the quest for more sustainable and cost-effective synthetic routes, several metal-free and organocatalytic methods for the synthesis of 2-aminoquinazolines have been developed. These approaches avoid the use of potentially toxic and expensive transition metals.
Oxidative Annulation with Cyanamide or Carbonitrile
A metal-free oxidative annulation reaction provides a straightforward route to 2-aminoquinazolines from 2-aminobenzophenones and either cyanamide or a cyanamide derivative like 4-morpholinecarbonitrile. nih.govscielo.brfrontiersin.org This method is notable for its mild reaction conditions and the use of readily available starting materials. nih.govnih.gov The reaction can be mediated by either an acid, such as p-toluenesulfonic acid (PTSA), or a base, like potassium tert-butoxide (KOtBu), in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.govmdpi.com
The proposed mechanism suggests that in the presence of an acid, the cyano group is protonated, which enhances the electrophilicity of the cyanamide carbon, facilitating the attack by the amine of the 2-aminobenzophenone. nih.govmdpi.com Conversely, a base deprotonates the amine, increasing its nucleophilicity. nih.govmdpi.com Following the initial addition, cyclization and subsequent elimination of a water molecule afford the this compound product. nih.govmdpi.com This methodology demonstrates good atom economy and allows for structural diversity in the final products, with yields reported to be in the moderate to good range (75-81%). nih.govfrontiersin.orgnih.govmdpi.com
Table 2: Oxidative Annulation for this compound Synthesis
| 2-Aminobenzophenone Derivative | Cyanamide Source | Mediator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Unsubstituted | 4-Morpholinecarbonitrile | KOtBu | DMF | 110 | 12 | Good | nih.gov |
| Unsubstituted | Cyanamide | PTSA | DMF | 110 | 12 | Good | nih.govmdpi.com |
| Various substituted | Cyanamide/4-Morpholinecarbonitrile | PTSA/KOtBu | DMF | 110 | 12 | 75-81 | nih.govmdpi.com |
Iodine-Catalyzed Reactions
Molecular iodine has been effectively employed as a catalyst for the synthesis of quinazoline derivatives under metal-free conditions. nih.gov One such approach involves the reaction of 2-aminobenzophenones with benzylamines in the presence of iodine under an oxygen atmosphere at 130°C, yielding 2-arylquinazolines in 68-92% yields. nih.gov This method is advantageous due to its solvent-free nature and the use of oxygen as a green oxidant. nih.gov
Another iodine-catalyzed domino reaction utilizes tertiary amines as a carbon source for the formation of quinazolines. nih.gov The reaction of 2-aminobenzophenone with a tertiary amine like tetramethylethylenediamine (TMEDA) is carried out in the presence of iodine as a catalyst and ammonium chloride as the nitrogen source, with molecular oxygen serving as the oxidant. nih.gov This tandem reaction, performed in DMSO at 120°C, furnishes quinazolines in yields ranging from 20-98%. nih.gov A key benefit of this protocol is its operational simplicity and broad substrate scope. nih.gov
Furthermore, a three-component reaction of 2-aminobenzophenones, phenylisothiocyanate, and ammonium acetate, catalyzed by iodine in DMSO at 50°C, provides N,4-disubstituted quinazolin-2-amines in high yields (87-95%). mdpi.com
Table 3: Iodine-Catalyzed Synthesis of Quinazolines
| Reactants | Catalyst | Oxidant/Nitrogen Source | Solvent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenones, Benzylamines | I₂ | O₂ | Solvent-free | 130 | 3-8 | 68-92 | nih.gov |
| 2-Aminobenzophenone, N-methylamines | I₂ | O₂, NH₄Cl | DMSO | 120 | 12 | 20-98 | nih.gov |
| 2-Aminobenzophenone, Phenylisothiocyanate, NH₄OAc | I₂ | - | DMSO | 50 | 2-3 | 87-95 | mdpi.com |
4-Hydroxy-TEMPO Catalysis
An efficient and novel aerobic oxidative method for the synthesis of 2-aryl quinazoline derivatives utilizes 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-hydroxy-TEMPO) as a radical catalyst. researchgate.netnih.gov This one-pot reaction involves the amination of benzyl C-H bonds of arylmethanamines with 2-aminobenzaldehydes or 2-aminobenzoketones. researchgate.netnih.gov
A key advantage of this methodology is that it proceeds without the need for any metal catalysts or additives, using air as the oxidant. researchgate.netnih.gov The reaction of 2-aminobenzylamines with aldehydes in the presence of a catalytic system of CuCl/DABCO/4-HO-TEMPO in acetonitrile with oxygen as the terminal oxidant at 80°C has also been reported to afford quinazolines in yields of 40-98%. nih.govmdpi.com
Orthoester-Mediated Approaches
A catalyst- and solvent-free, environmentally friendly procedure for the synthesis of quinazoline frameworks has been developed using a one-pot, three-component reaction. nih.gov This method involves the reaction of 2-aminoarylketones and trialkyl orthoesters in the presence of ammonium acetate. nih.govheteroletters.org This approach is lauded for its good to excellent isolated yields, which range from 79% to 94%. nih.gov The reaction is clean, simple, and offers an eco-friendly alternative by eliminating the need for organic solvents. nih.gov
Acid-Mediated Annulation
Hydrochloric acid has been successfully used as a mediator for the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, leading to the synthesis of this compound derivatives. scielo.brmdpi.commdpi.com This method demonstrates practicality with a wide range of substrates and good functional group tolerance, resulting in high yields. mdpi.comresearchgate.net The reaction is typically carried out in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent. scielo.br When 2-aminobenzonitriles are used instead of 2-amino aryl ketones, the reaction yields 2-amino-4-iminoquinazolines. mdpi.comresearchgate.net
In a related approach, a metal-free oxidative annulation reaction for synthesizing 2-aminated quinazolines from 2-aminobenzophenone and cyanamide can be mediated by p-toluene sulfonic acid (PTSA) in DMF at 110°C. nih.govmdpi.com The acid is believed to protonate the nitrogen of the cyano group, thereby increasing the electrophilicity of the cyanamide carbon and facilitating the subsequent nucleophilic attack and cyclization. nih.govnih.govmdpi.com
Table 4: Acid-Mediated Synthesis of 2-Aminoquinazolines
| Reactants | Acid Mediator | Solvent | Temperature (°C) | Time (h) | Product Type | Reference |
| N-Benzyl Cyanamides, 2-Amino Aryl Ketones | HCl | HFIP | 70 | 1 | 2-Aminoquinazolines | mdpi.comresearchgate.net |
| N-Benzyl Cyanamides, 2-Aminobenzonitriles | HCl | HFIP | 70 | 1 | 2-Amino-4-iminoquinazolines | mdpi.comresearchgate.net |
| 2-Aminobenzophenone, Cyanamide | PTSA | DMF | 110 | 12 | 2-Aminoquinazolines | nih.govmdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for the rapid and efficient synthesis of heterocyclic compounds, including 2-aminoquinazolines and their derivatives. researchgate.netijnrd.org This method utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reactions compared to conventional heating methods. researchgate.netmdpi.comderpharmachemica.com The application of microwave technology aligns with the principles of green chemistry by improving energy efficiency and reducing the need for large volumes of solvents. ijnrd.orgmdpi.com
A variety of synthetic strategies for quinazoline derivatives have been adapted for microwave conditions. For instance, the synthesis of 4-aminoquinazolines can be achieved in a one-pot, multi-component reaction under solvent-free microwave conditions. One such approach involves the reaction of 2-aminobenzonitrile, an ortho-ester, and ammonium acetate, which provides 2-alkyl-4-aminoquinazolines in good yields within minutes. nih.govfrontiersin.org Another microwave-assisted method for synthesizing N-arylheterocyclic substituted-4-aminoquinazolines involves the reaction of 4-chloroquinazoline (B184009) with various aryl heterocyclic amines in 2-propanol. mdpi.com This microwave method significantly shortens the reaction time to 20 minutes, compared to 12 hours required for the classical heating method, while also improving yields. mdpi.com
Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines mdpi.com
| Compound | Method | Reaction Time | Yield (%) |
| 5b | Microwave | 20 min | 73.5 |
| 5b | Conventional | 12 h | 37.3 |
Solid-Phase Synthesis of this compound Derivatives
Solid-phase synthesis has emerged as a powerful tool, particularly in combinatorial chemistry, for the generation of libraries of heterocyclic compounds for drug discovery. acs.orgmdpi.comacs.org This methodology involves attaching a starting material to a solid support (resin) and then carrying out a sequence of reactions to build the desired molecule. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, eliminating the need for traditional purification techniques like chromatography for intermediates. souralgroup.com
Several solid-phase strategies have been developed for the synthesis of this compound derivatives. One versatile method for preparing 3-substituted-3,4-dihydroquinazolin-2-amines and imidazoquinazolines starts with a polymer-linked amino acid. nih.govacs.org The amino group is treated with 2-nitrobenzaldehyde (B1664092), followed by reduction of the nitro group. Cyclization with cyanogen (B1215507) bromide and subsequent cleavage from the resin yields the desired products in high purity and yield. nih.govacs.org
Another approach focuses on the synthesis of 2-amino-4(1H)-quinazolinones. acs.orgacs.orgnih.gov In this method, an amine attached to a resin is converted to a polymer-bound S-methylthiopseudourea. acs.orgnih.gov This intermediate is then condensed with various substituted isatoic anhydrides to form the quinazolinone ring. acs.orgacs.orgnih.gov Cleavage from the resin affords the final 2-amino-4(1H)-quinazolinone derivatives. acs.org This method is well-suited for creating combinatorial libraries with diversity at multiple positions of the quinazolinone scaffold. acs.orgacs.org
A different solid-phase strategy for producing 2-amino-4(3H)-quinazolinones with two- and three-point diversity begins with the generation of a polymer-bound S-methylisothiourea. acs.orgnih.govacs.org This is followed by N-acylation with a substituted o-nitrobenzoic acid. The final step involves the reduction of the nitro group, which triggers an intramolecular cyclization to form the desired 2-amino-4(3H)-quinazolinone. acs.orgnih.govacs.org These solid-phase methods offer efficient and streamlined pathways to generate diverse libraries of this compound derivatives for biological screening. mdpi.comacs.org
Interactive Table: Representative 2-Amino-4(1H)-quinazolinones Synthesized via Solid-Phase Method acs.org
| R1 (from amine) | R2 (from isatoic anhydride) | R3 (from isatoic anhydride) | Product |
| 4-Fluorobenzyl | H | H | 2-(4-Fluorobenzylamino)quinazolin-4(1H)-one |
| 4-Methoxybenzyl | H | H | 2-(4-Methoxybenzylamino)quinazolin-4(1H)-one |
| Cyclohexylmethyl | H | H | 2-(Cyclohexylmethylamino)quinazolin-4(1H)-one |
| 4-Fluorobenzyl | 6-Bromo | H | 6-Bromo-2-(4-fluorobenzylamino)quinazolin-4(1H)-one |
| 4-Methoxybenzyl | 6-Bromo | H | 6-Bromo-2-(4-methoxybenzylamino)quinazolin-4(1H)-one |
Structure Activity Relationship Sar Studies of 2 Aminoquinazoline Derivatives
Impact of Substituent Patterns on Biological Activities
The biological activities of 2-aminoquinazoline derivatives can be finely tuned by altering substituents on both the pyrimidine (B1678525) and benzene (B151609) rings of the quinazoline (B50416) core. biomedres.us SAR studies have revealed that positions 2, 4, 6, and 8 are particularly important for modulating the pharmacological effects of these compounds. nih.govmdpi.com
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at this position can significantly enhance inhibitory activity. mdpi.com These groups can strengthen the binding affinity with target proteins by establishing additional hydrophobic interactions. mdpi.com For instance, in a series of Mer Tyrosine Kinase (Mer TK) inhibitors, a 2-phenylamino moiety was identified as a necessary pharmacophore, with its phenyl B-ring forming a crucial π-π interaction with a phenylalanine residue (Phe673) in the kinase domain. nih.gov
Alkyl and Thiol Groups: Simple alkyl groups at the 2-position have also been shown to enhance inhibitory effects. mdpi.com For antimicrobial applications, the presence of methyl or thiol groups at this position has been reported as essential for activity. nih.gov
Conjugation and Stability: The stability of the entire heterocyclic ring is affected by the nature and degree of conjugation of the substituent at the 2-position. researchgate.net A wide array of substituents, including methyl, ethyl, various alkyl chains, phenyl, and benzyl (B1604629) groups, have been studied to understand this relationship. researchgate.net
Acidity/Basicity: The pKa of the molecule can also be influenced by the 2-position substituent. Studies have shown that the presence of halogens on an aryl substituent at the C-2 position can increase the compound's pKa. researchgate.net
The 4-position of the this compound scaffold is a key site for modification, often bearing an amino group that can be further substituted to modulate activity and physicochemical properties. acs.org Nucleophilic aromatic substitution (SNAr) reactions are commonly used to introduce various primary or secondary aliphatic amines, anilines, and benzylamines at this position. mdpi.com
Requirement for NH Group: For certain biological targets, an unsubstituted or monosubstituted amino group at the 4-position is critical for activity. In a series of antimalarial 2-anilino-4-aminoquinazolines, it was found that a free N-H group was likely required for binding to the cellular target. acs.org Disubstitution on the 4-amino nitrogen proved detrimental to activity when compared to monoalkylamino analogues. acs.org
Improving Physicochemical Properties: The 4-position serves as a strategic site for attaching functionalities to enhance properties like solubility. acs.org For example, replacing a methoxy (B1213986) substituent on the 2-anilino moiety with more stable methyl or halogen groups maintained potency while addressing metabolic liabilities. acs.org
Modulating Kinase Selectivity: In the context of kinase inhibition, substitutions on the aniline (B41778) moiety attached at the 4-position are critical. For dual EGFR/VEGFR2 inhibitors, having two electron-withdrawing groups on the terminal benzene ring led to elevated inhibitory activity. nih.gov Specifically, a 2,4-substitution on the aniline ring with bulky halogens increased activity against VEGFR2, whereas a 3,4-substitution favored EGFR inhibition. nih.gov
The table below summarizes the impact of different substituents at the 4-amino position on the antimalarial activity against P. falciparum.
| Compound | 4-Position Substituent (R) | Activity (IC₅₀, nM) |
| 1 | -H | 124 |
| 2 | -CH₂CH₂OH | 7600 |
| 3 | -CH₂CH₂OH | 1800 |
| 4 | -CH₃ | 329 |
| 7 | -CH₃ | 124 |
| 8 | -CH₂CH₂CH₂OH | 418 |
| Data sourced from a study on antimalarial agents, illustrating that mono-substitution (e.g., -CH₃) is better tolerated than di-substitution or larger hydroxyalkyl groups at the 4-amino nitrogen. acs.org |
Substituents on the benzene portion of the quinazoline ring, particularly at the 6- and 8-positions, significantly influence biological activity, solubility, and bioavailability. nih.govmdpi.com
Halogen Atoms: The introduction of halogen atoms, such as iodine, at the 6- and 8-positions has been shown to markedly improve the antimicrobial activity of quinazolinone derivatives. nih.gov However, the presence of halogens at these positions can also decrease the pKa of the compound. researchgate.net
Polar Groups: Incorporating polar groups at the 6- or 8-position can increase the water solubility and bioavailability of the compounds while preserving their potent inhibitory activity. mdpi.com
Other Substituents: In specific inhibitor classes, other groups have proven beneficial. For certain EGFR inhibitors, electron-donating groups at the 6- and 7-positions increased compound activity. mdpi.com For CDK-4 inhibitors, the placement of a cyclopentyl group at the 8-position resulted in a significant increase in inhibitory activity. researchgate.net Furthermore, dioxygenated groups at the 6- and 7-positions have been found to improve cytotoxic activity against cancer cell lines. mdpi.com
The addition of large, nonpolar (hydrophobic) groups to the this compound scaffold is a recurring theme in the enhancement of biological activity across different therapeutic targets. rsc.orgscielo.br
Kinase Inhibition: For a series of quinazoline-based urea (B33335) derivatives acting as β-PDGFR inhibitors, activity was shown to increase with the introduction of bulky hydrophobic substituents at the para-position of a phenyl ring. scielo.br Highly potent analogues included those with 4-(4-methylphenoxy)phenyl, 4-tert-butylphenyl, and 4-phenoxyphenyl groups. researchgate.net
Antifungal Activity: In the development of fungal group II intron inhibitors, augmenting the steric bulk on a benzyl substituent at the 2-amino position led to substantial improvements in potency. acs.org Replacing an unsubstituted benzyl group with a tert-butylbenzyl or trifluoromethylbenzyl group enhanced inhibitory activity by more than tenfold. acs.org
Antiproliferative Activity: SAR studies of certain quinazolinone hybrids revealed that bulky, hydrophobic, and electron-withdrawing substituents on a phenyl ring were essential for antiproliferative activity against cancer cell lines. rsc.org
The following table demonstrates the effect of introducing bulky substituents on the inhibitory activity against fungal group II intron splicing.
| Compound | Substituent | Inhibitory Activity (Kᵢ, µM) |
| 3 | Benzyl | 14.0 |
| 15 | 4-(tert-butyl)benzyl | 1.1 |
| 16 | 4-(trifluoromethyl)benzyl | 1.3 |
| 17 | 3-chlorobenzyl | 0.4 |
| Data sourced from a study on fungal group II intron inhibitors, showing a significant increase in potency with the addition of bulky and hydrophobic groups. acs.org |
Role of Substituents at the 6- and 8-Positions
Stereochemical Considerations in SAR
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction between a drug molecule and its biological target. For this compound derivatives, specific chiral features can lead to greater biological activity. mdpi.com The precise spatial orientation of substituents can dictate the ability of the molecule to fit into a binding pocket and form key interactions. X-ray crystallography studies have been instrumental in visualizing these interactions, revealing, for example, how a compound's extended conformation allows both nitrogen atoms of the quinazoline scaffold to act as hydrogen bond acceptors within a kinase active site. drugdesign.org The optimal geometry of an inhibitor, such as the favorable positioning of an isoquinoline (B145761) nitrogen for a direct hydrogen bond, can lead to significantly enhanced binding and potency. drugdesign.org
Rational Design Based on SAR Insights
The knowledge gained from comprehensive SAR studies provides a powerful foundation for the rational design of new and improved this compound derivatives. nih.gov By understanding which structural features are essential for activity, medicinal chemists can purposefully design molecules with enhanced potency, greater selectivity, and better drug-like properties. drugdesign.orgresearchgate.net
This process often involves:
Pharmacophore Modeling: Identifying the essential structural components and their spatial arrangement required for biological activity. researchgate.net
Bioisosteric Replacement: Substituting parts of a molecule with other chemical groups that have similar physical or chemical properties to enhance activity or reduce toxicity. scielo.br
Structure-Based Design: Using the 3D structure of the target protein (e.g., from X-ray crystallography) to design molecules that fit perfectly into the binding site and form optimal interactions. drugdesign.org
For example, after identifying that a hydrogen bond with the kinase hinge was crucial for activity, but that steric repulsion was limiting potency in one series, a rational approach would be to design a new scaffold that maintains the hydrogen bond donor while eliminating the steric clash. drugdesign.org This iterative process of design, synthesis, and testing, guided by SAR insights, is fundamental to the development of novel this compound-based therapeutic agents.
Biological and Pharmacological Activities of 2 Aminoquinazoline Compounds
Anticancer Potential and Mechanisms
2-Aminoquinazoline derivatives have emerged as a significant class of anticancer agents, exhibiting their effects through various mechanisms, including kinase inhibition, cell cycle disruption, apoptosis induction, and modulation of the tumor microenvironment.
Kinase Inhibition and Relevant Targets (e.g., c-Kit, EGFR, PAK4, CDK4, HPK1, FLT-3, VEGFR-2)
A primary mechanism through which 2-aminoquinazolines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. mdpi.com The 4-anilinquinazoline derivatives, a subset of this class, have shown the ability to inhibit receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, PDGFR, and FGFR, which are frequently overexpressed in various cancers. mdpi.com
c-Kit, FLT-3, and VEGFR-2: Certain pyrrole-indoline-2-one structures, which can be considered related to quinazoline (B50416) derivatives in their kinase inhibitory function, have been studied for their potent inhibition of c-Kit, FLT3, and VEGFR. scirp.org Sunitinib, a multi-kinase inhibitor, effectively targets VEGFR-1, VEGFR-2, VEGFR-3, c-Kit, and PDGFRβ. scirp.org Similarly, some 4,6,7-trisubstituted quinazolines have demonstrated potent inhibition of VEGFR, PDGFR-ß, and c-Kit. ekb.eg
Epidermal Growth Factor Receptor (EGFR): The this compound scaffold is a core component of many EGFR inhibitors. scielo.brscielo.br Vandetanib, an approved drug, is a dual inhibitor of EGFR and VEGFR-2. scielo.br Modifications to the 4-aminoquinazoline core have been explored to develop potent EGFR tyrosine kinase inhibitors. nih.gov For instance, biphenyl (B1667301) aminoquinazoline has been reported as an inhibitor of EGFR, along with other kinases like FGFR-1 and PDGFRβ. biomedres.us Some quinazoline-azole hybrids have shown promising activity by binding to the EGFR active site. nih.gov
p21-Activated Kinase 4 (PAK4): While direct inhibition of PAK4 by 2-aminoquinazolines is a subject of ongoing research, the broader class of quinazoline derivatives has been investigated for its interaction with various kinases involved in cell signaling pathways.
Cyclin-Dependent Kinase 4 (CDK4): 2-Aminoquinazolines have been specifically designed as selective inhibitors of CDK4. nih.gov Inhibition of CDK4 leads to cell cycle arrest, a key mechanism in cancer treatment. nih.gov Appropriate substitutions on the this compound structure have been shown to confer high selectivity for CDK4 over other related kinases. nih.gov A particular derivative with a cyclopentyl group at the 8-position of the quinazoline system exhibited a high level of CDK4 inhibitory activity. researchgate.net
Hematopoietic Progenitor Kinase 1 (HPK1): A novel this compound-based inhibitor, compound 39, has been developed as a potent HPK1 inhibitor with subnanomolar binding affinity. acs.orgnih.gov HPK1 is a negative regulator of T-cell immunity, and its inhibition can enhance anti-tumor immune responses. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Many quinazoline derivatives act as inhibitors of VEGFR-2, a key regulator of angiogenesis. rsc.org Vandetanib is a notable example of a dual EGFR/VEGFR-2 inhibitor. scielo.br Researchers have synthesized and evaluated various 4-aminoquinazoline derivatives as VEGFR-2 inhibitors, with some compounds showing potent activity. ekb.egrsc.orgmdpi.com
| Compound Type/Derivative | Target Kinase(s) | Key Findings | Reference(s) |
| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR, FGFR | Broad inhibition of receptor tyrosine kinases. | mdpi.com |
| Pyrrole-indoline-2-ones | c-Kit, FLT3, VEGFR | Potent inhibitors of these kinases. | scirp.org |
| Biphenyl aminoquinazoline | EGFR, FGFR-1, PDGFRβ | Inhibits multiple tyrosine kinases. | biomedres.us |
| 2-Aminoquinazolines | CDK4 | Selective inhibition leads to cell cycle arrest. | nih.govresearchgate.net |
| Compound 39 (this compound-based) | HPK1 | Subnanomolar binding affinity and synergistic antitumor immunity. | acs.orgnih.gov |
| Vandetanib | EGFR, VEGFR-2 | Approved dual inhibitor. | scielo.br |
Cell Cycle Arrest and Apoptosis Induction
A significant number of this compound derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).
Cell Cycle Arrest:
Inhibition of CDK4 by 2-aminoquinazolines directly causes cell cycle arrest. nih.gov
Some quinazolinone derivatives have been shown to induce G2/M phase arrest by disrupting microtubule dynamics. mdpi.com
A novel 4-aminoquinazoline derivative, DHW-208, was found to induce G0/G1 cell-cycle arrest in breast cancer cells. nih.gov
Another 4-aminoquinazoline derivative, compound 6b, caused G1 cell cycle arrest by inhibiting PI3K signaling. nih.gov
Phthalazino[1,2-b]quinazolinones have been identified as p53 activators that can cause cell cycle arrest at the S/G2 phase. acs.org
Apoptosis Induction:
The disruption of microtubules by certain this compound derivatives can trigger apoptosis. mdpi.com
DHW-208 was shown to induce apoptosis in breast cancer cells through the mitochondrial pathway. nih.gov
Compound 6b, a PI3Kα inhibitor, induced apoptosis via a mitochondrial-dependent pathway. nih.gov
The activation of p53 by phthalazino[1,2-b]quinazolinones leads to the conformational activation of Bak, a pro-apoptotic protein, thereby inducing apoptosis. acs.org
Quinazoline derivatives can also promote apoptosis by increasing the expression of pro-apoptotic proteins like caspases and down-regulating anti-apoptotic proteins such as Bcl-2. mdpi.com
Role in Receptor Tyrosine Kinase (RTK) Inhibition
The inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of the anticancer activity of this compound compounds. mdpi.com Dysregulation of RTK signaling is a common feature of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.
The 4-aminoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various RTKs. mdpi.comnih.gov This competitive inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways.
Notable RTKs targeted by this compound derivatives include:
EGFR: As previously mentioned, numerous this compound-based compounds are potent EGFR inhibitors. scielo.brscielo.br
VEGFR-2: Inhibition of VEGFR-2 by these compounds disrupts angiogenesis, a process crucial for tumor growth and metastasis. scielo.brmdpi.com
PDGFR: Platelet-derived growth factor receptors are also targeted by certain quinazoline derivatives, impacting cell growth and division. ekb.egbiomedres.us
FGFR: Fibroblast growth factor receptor inhibition is another mechanism by which these compounds can exert their anticancer effects. biomedres.us
The development of multi-targeted RTK inhibitors based on the this compound scaffold is an active area of research, aiming to overcome drug resistance and improve therapeutic outcomes. nih.gov
Microtubule Disruption
Several this compound derivatives have been identified as potent microtubule-disrupting agents, a mechanism distinct from kinase inhibition. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to significantly inhibit microtubule protein polymerization, leading to G2/M-phase cell cycle arrest and apoptosis. mdpi.com
Some biphenyl aminoquinazolines have been observed to inhibit tubulin polymerization in addition to their anti-TK activity. biomedres.us
A series of novel quinazolines were designed as tubulin inhibitors that occupy the colchicine (B1669291) binding site on tubulin. One compound, 19c, was identified as a potent tubulin assembly inhibitor that disrupted the intracellular microtubule network. nih.gov
Another class of compounds, 4-(N-cycloamino)phenylquinazolines, have been identified as tubulin-polymerization inhibitors that also target the colchicine site. acs.org
| Derivative Class | Mechanism | Effect | Reference(s) |
| 2,3-Dihydroquinazolin-4(1H)-ones | Inhibition of microtubule polymerization | G2/M arrest, apoptosis | mdpi.com |
| Biphenyl aminoquinazolines | Tubulin polymerization inhibition | Anticancer activity | biomedres.us |
| Quinazoline 19c | Tubulin assembly inhibition (colchicine site) | Microtubule disruption, G2/M arrest, apoptosis | nih.gov |
| 4-(N-Cycloamino)phenylquinazolines | Tubulin polymerization inhibition (colchicine site) | G2/M arrest, microtubule disruption | acs.org |
Synergistic Antitumor Immunity
Recent research has highlighted the potential of this compound derivatives to enhance antitumor immunity, particularly in combination with immune checkpoint inhibitors.
A significant development in this area is the creation of a this compound-based HPK1 inhibitor, compound 39. acs.orgnih.gov HPK1 is a kinase that negatively regulates T-cell activation. By inhibiting HPK1, compound 39 can boost the immune response against tumors.
In a CT26 tumor model, compound 39 demonstrated a synergistic effect with an anti-PD-1 antibody, leading to 60% tumor growth inhibition. This was associated with a seven-fold increase in IFN-γ+CD8+ tumor-infiltrating lymphocytes and a three-fold enhancement of splenic IFN-γ production. acs.orgnih.gov This dual approach of directly targeting the tumor and stimulating the immune system represents a promising strategy for cancer therapy.
Antimicrobial Activities
In addition to their anticancer properties, this compound derivatives have also shown promise as antimicrobial agents.
A study on N2,N4-disubstituted quinazoline-2,4-diamines revealed their antibacterial activity against multidrug-resistant Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range. acs.org
Furthermore, a series of 2-aminothiazole (B372263) derivatives containing a 4-aminoquinazoline moiety were synthesized and evaluated for their antimicrobial properties against plant pathogenic bacteria and fungi. nih.gov
Compound F29, with a 2-pyridinyl substituent, showed outstanding in vitro antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), with an EC50 value of 2.0 μg/mL. nih.gov
Compound F8, featuring a 2-fluorophenyl group, demonstrated good inhibitory activity against Xanthomonas axonopodis pv. citri (Xac) and notable fungicidal effects against Phytophthora parasitica var. nicotianae. nih.gov
Mechanistic studies indicated that compound F29 exerts its antibacterial effects by increasing the permeability of the bacterial membrane, reducing extracellular polysaccharide release, and altering bacterial cell morphology. nih.gov
New derivatives of 3-amino-2-methyl-quinazolin-4(3H)-one have also been synthesized and tested for their in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis, showing moderate to good activity. sapub.org
Antibacterial Efficacy
Derivatives of this compound have demonstrated notable efficacy against a range of bacterial pathogens, including strains that are resistant to multiple drugs. Research has shown that N2, N4-disubstituted quinazoline analogues can exhibit potent antibacterial activity against Acinetobacter baumannii with single-digit micromolar Minimum Inhibitory Concentrations (MICs). nih.gov These compounds have also been effective in eradicating a significant percentage of cells within a biofilm. nih.gov Furthermore, potent activity against methicillin-resistant Staphylococcus aureus (MRSA) has been observed, with some analogues displaying MIC values around 0.5 μM. nih.gov
A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and shown to possess MICs in the low micromolar range against multidrug-resistant Staphylococcus aureus. mdpi.com These compounds also exhibited low potential for resistance development and were effective in in vivo models. mdpi.com
In the context of agricultural applications, 2-aminothiazole derivatives bearing a 4-aminoquinazoline moiety have been synthesized and evaluated for their antimicrobial properties against plant pathogenic bacteria. nih.govresearchgate.net One such derivative, compound F29, which has a 2-pyridinyl substituent, showed an outstanding in vitro antibacterial effect against Xanthomonas oryzae pv. oryzicola (Xoc), with a half-maximal effective concentration (EC50) value of 2.0 μg/mL. nih.govresearchgate.net Another compound, F8, with a 2-fluorophenyl group, demonstrated good inhibitory activity against Xanthomonas axonopodis pv. citri (Xac). nih.govresearchgate.net Mechanistic studies suggest that these compounds may exert their effects by increasing the permeability of the bacterial membrane. nih.govresearchgate.net
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| N2, N4-disubstituted quinazoline analogues | Acinetobacter baumannii | Single-digit micromolar MICs | nih.gov |
| N2, N4-disubstituted quinazoline analogues | Methicillin-resistant S. aureus (MRSA) | MIC ~ 0.5 μM | nih.gov |
| N²,N⁴-disubstituted quinazoline-2,4-diamines | Multidrug-resistant S. aureus | Low micromolar MICs | mdpi.com |
| Compound F29 (2-pyridinyl substituent) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 = 2.0 μg/mL | nih.govresearchgate.net |
| Compound F8 (2-fluorophenyl group) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 22.8 μg/mL | nih.govresearchgate.net |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | S. aureus, B. cereus, E. coli, P. aeruginosa | Significant activity | imrpress.com |
| N-butyl-2-(butylthio)quinazolin-4-amine (Compound I) | Gram-positive bacteria, M. smegmatis | MIC 1-16 µg/mL | japsonline.com |
| Compound 12 (phenolic OH at position 6) | S. aureus, S. pneumoniae, E. faecium, E. faecalis, M. smegmatis | MIC 1-16 µg/mL | japsonline.com |
Antimycobacterial Activity and Mechanism of Action
The this compound scaffold has been identified as a promising starting point for the development of new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. ekb.egresearchgate.net Phenotypic screening led to the identification of a 2-aminoquinazolinone hit compound. mdpi.comresearchgate.netresearchgate.net Subsequent optimization to improve solubility resulted in derivatives with potent antimycobacterial activity, metabolic stability, and low cytotoxicity. mdpi.comresearchgate.netresearchgate.net
A significant finding in the study of these compounds is that their in vitro antimycobacterial activity is dependent on the presence of glycerol (B35011) in the culture medium. nih.govmdpi.comresearchgate.net This has led to the hypothesis that these compounds exert their effect through a glycerol-dependent mechanism of action. nih.govmdpi.comresearchgate.net Whole-genome sequencing of spontaneous resistant mutants revealed mutations in genes related to glycerol metabolism, supporting this hypothesis. nih.govmdpi.comresearchgate.net This glycerol dependency may explain the discrepancy observed between in vitro activity and in vivo efficacy in some studies, as glycerol may not be the primary carbon source for Mtb in the host's lungs. nih.govmdpi.com
Several synthesized quinazolinone derivatives have shown potent anti-mycobacterial activity with MIC values in the low microgram per milliliter range. nih.gov For example, compounds with a piperazine (B1678402) linker have been evaluated, with some showing MIC values between 2–16 μg/mL against M. tuberculosis H37Rv. nih.gov
Table 2: Antimycobacterial Activity of this compound Derivatives
| Compound/Derivative | Target Organism | Activity (MIC) | Mechanism of Action Insight | Reference |
|---|---|---|---|---|
| 2-Aminoquinazolinone sulfoxide (B87167) derivative | M. tuberculosis | Potent in vitro activity | Glycerol-dependent | mdpi.comresearchgate.netresearchgate.net |
| 6-Propylbenzo mdpi.comresearchgate.netimidazo[1,2-c]quinazoline | M. tuberculosis | 12.5 μg/mL | Not specified | ekb.eg |
| 2-Methyl-6-propylbenzo mdpi.comresearchgate.netimidazo[1,2-c]quinazoline | M. tuberculosis | 0.78 μg/mL | Not specified | ekb.eg |
| Piperazine linked quinazoline derivatives (e.g., 8f) | M. tuberculosis H37Rv | 2 μg/mL | Not specified | nih.gov |
Antiviral Properties (e.g., Influenza A virus)
Research into the antiviral applications of this compound has yielded promising results, particularly against the influenza A virus. acs.orgresearchgate.net A series of 2,4-disubstituted quinazoline derivatives incorporating various amide moieties have been synthesized and shown to exhibit potent in vitro anti-influenza A virus activity with low cytotoxicity. ekb.egresearchgate.net
Specifically, certain compounds have demonstrated significant activity against the influenza A/WSN/33 virus (H1N1), with IC50 values in the low micromolar range and high selectivity indices. researchgate.net For instance, compounds designated as 10a5 and 17a showed IC50 values of 3.70-4.19 μM. researchgate.net These findings suggest that the quinazoline scaffold is a valuable template for developing new anti-influenza agents. researchgate.net
Table 3: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Activity (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 10a5 | Influenza A/WSN/33 (H1N1) | 3.70-4.19 μM | >27.03 | researchgate.net |
| Compound 17a | Influenza A/WSN/33 (H1N1) | 3.70-4.19 μM | >23.87 | researchgate.net |
| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide | Influenza virus | < 10 μM | Not specified | ekb.eg |
| N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide | Influenza virus | < 10 μM | Not specified | ekb.eg |
Antiparasitic Applications (e.g., Antimalarial)
The this compound scaffold has been a fertile ground for the discovery of potent antimalarial agents. acs.orgresearchgate.net Derivatives such as 2-anilino quinazolines and 2,4-diaminoquinazolines have demonstrated significant activity against the asexual blood stages of Plasmodium falciparum, including multidrug-resistant strains. nih.govgoogle.com
Optimization of the 2-anilino quinazoline class has led to the development of compounds with antimalarial potency comparable to established drugs like chloroquine (B1663885) and mefloquine. nih.govgoogle.com These compounds have shown modest to potent activity against various P. falciparum strains (3D7, K1, DD2, and W2) with EC50 values ranging from approximately 0.1 to 2 μM. nih.gov Furthermore, some derivatives have shown activity against the early-stage gametocytes of P. falciparum and the liver stages of P. yoelii. nih.gov
A notable example is 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, which exhibited a very potent IC50 of 9 nM against P. falciparum. mdpi.com The activity of this compound was potentiated by the dihydropteroate (B1496061) synthase inhibitor dapsone, suggesting that it acts as an inhibitor of dihydrofolate reductase. mdpi.com
Table 4: Antimalarial Activity of this compound Derivatives
| Compound/Derivative | Parasite | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| 2-Anilino quinazoline analogues | P. falciparum (3D7, K1, DD2, W2) | ~ 0.1 to 2 μM | nih.gov |
| Pyrido[3,2-d]pyrimidine analogues | P. falciparum | > 110 nM | nih.gov |
| 2-(4-methylpiperazin-1-yl)-ethylamino analogues | P. falciparum | 25 to 35 nM | nih.gov |
| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | P. falciparum | 9 nM | mdpi.com |
| Quinazoline artemisinin (B1665778) hybrids | P. falciparum | 1.4–39.9 nM | researchgate.net |
Anti-inflammatory and Immunomodulatory Effects
The this compound framework has been identified as a key structure in the development of compounds with anti-inflammatory and immunomodulatory properties. researchgate.netmdpi.comresearchgate.netscielo.brbohrium.com Derivatives of 2-aryloxy-4-aminoquinazoline have been shown to possess potent anti-inflammatory activity. ekb.eg One such compound demonstrated the ability to significantly suppress the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.netekb.eg This compound was identified as an antagonist of protease-activated receptor-2 (PAR2) with an IC50 value of 2.8 μM. researchgate.netekb.eg
Furthermore, certain quinazoline-based thalidomide (B1683933) analogues have been synthesized and evaluated for their immunomodulatory and anticancer activities. mdpi.comresearchgate.net Some of these compounds significantly reduced TNF-α levels in HepG-2 cells and caused a substantial reduction in NF-κB p65. researchgate.netresearchgate.net For example, compounds 7d and 12 reduced TNF-α levels to 57.4 pg/ml and 49.2 pg/ml, respectively, from a baseline of 162.5 pg/ml. researchgate.netresearchgate.net
The lymphocyte-specific kinase (Lck) has been another target for this compound inhibitors. nih.gov Optimized, orally bioavailable compounds have demonstrated in vivo anti-inflammatory activity by inhibiting the anti-CD3-induced production of interleukin-2 (B1167480) (IL-2) in mice. nih.gov
Table 5: Anti-inflammatory and Immunomodulatory Activity of this compound Derivatives
| Compound/Derivative | Target/Assay | Activity | Reference |
|---|---|---|---|
| 2-Aryloxy-4-aminoquinazoline derivative (2f) | Protease-activated receptor-2 (PAR2) | IC50 = 2.8 μM | researchgate.netekb.eg |
| Quinazolinone-based thalidomide analog (7d) | TNF-α reduction in HepG-2 cells | Reduced from 162.5 to 57.4 pg/ml | researchgate.netresearchgate.net |
| Quinazolinone-based thalidomide analog (12) | TNF-α reduction in HepG-2 cells | Reduced from 162.5 to 49.2 pg/ml | researchgate.netresearchgate.net |
| Aminoquinazoline Lck inhibitor (32) | Anti-CD3-induced IL-2 production (mice) | ED50 = 22 mg/kg | nih.gov |
| Aminoquinazoline Lck inhibitor (47) | Anti-CD3-induced IL-2 production (mice) | ED50 = 11 mg/kg | nih.gov |
Antihypertensive Activity and Adrenoceptor Antagonism
The this compound scaffold is famously represented in the antihypertensive drug Prazosin (B1663645). nih.gov This class of compounds often exerts its blood pressure-lowering effects through the antagonism of α1-adrenoceptors. scielo.brscielo.br Blockade of these receptors in the smooth muscle of blood vessels leads to vasodilation and a subsequent reduction in blood pressure. clevelandclinic.org
A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines have been synthesized and screened as potential antihypertensive agents. nih.gov Studies in anesthetized normotensive rats showed that some of these new compounds were as potent as prazosin. nih.gov In conscious spontaneously hypertensive rats, some of these derivatives, at higher doses, appeared to be even more efficacious antihypertensive agents than prazosin. nih.gov
The development of this compound derivatives as α1-adrenoceptor antagonists continues to be an active area of research, with the goal of creating more effective and selective antihypertensive therapies. acs.org
Antipsychotic Applications
The versatile this compound scaffold has also been investigated for its potential in the development of antipsychotic agents. researchgate.netresearchgate.netscielo.brbohrium.com The structural features of these compounds allow for interactions with various receptors in the central nervous system (CNS). While the body of research is less extensive compared to other activities, the potential for antipsychotic applications is recognized.
Some reviews of bioactive quinazolines mention their exploration for antipsychotic properties, often in the context of their broad pharmacological profile. researchgate.netresearchgate.netscielo.brbohrium.comscispace.comresearchgate.net However, detailed studies with specific this compound derivatives demonstrating significant antipsychotic activity through preclinical or clinical research are not as widely reported in the readily available literature. Further focused research is required to fully elucidate the potential of this chemical class in the treatment of psychotic disorders.
Anti-Alzheimer's Disease Potential
The this compound scaffold is a "privileged structure" in medicinal chemistry, showing significant promise in the development of therapeutic agents for Alzheimer's disease (AD). scielo.brresearchgate.netmdpi.comnih.gov The multifaceted nature of AD necessitates the discovery of drugs that can act on multiple targets, and quinazoline derivatives have demonstrated potential as inhibitors of several key pathological pathways. mdpi.comnih.gov
Research has highlighted that these compounds can function as inhibitors of cholinesterases (both acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), β-amyloid (Aβ) aggregation, and the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), all of which are critical in the progression of AD. mdpi.comnih.govresearchgate.net For instance, certain 2,3-disubstituted quinazolinone derivatives incorporating a vanillin (B372448) acrylamide (B121943) moiety have been identified as novel multi-target-directed ligands (MTDLs) that modulate the assembly of amyloidogenic proteins and inhibit cholinesterase enzymes. mdpi.com
Furthermore, specific derivatives have shown potent inhibitory activity against kinases implicated in AD pathology. Two notable derivatives, compounds 10 and 11 , were identified as significant inhibitors of CDC-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), respectively, with nanomolar potency. mdpi.com Quinazolinone-hydrazone derivatives have also been investigated as BACE1 inhibitors. researchgate.net One such derivative demonstrated the ability to prevent the formation of β-amyloid, thereby protecting brain cells from apoptosis and potentially delaying the onset of Alzheimer's symptoms. researchgate.net
The exploration of quinazoline-triazole hybrids has also yielded compounds with potential anti-Alzheimer's effects, acting as dual-binding site inhibitors of AChE. researchgate.net This multi-target approach underscores the versatility of the this compound scaffold in designing effective treatments for complex neurodegenerative disorders. mdpi.comnih.gov
Table 1: this compound Derivatives with Anti-Alzheimer's Activity
| Compound/Derivative Class | Target(s) | Reported Activity | Reference |
|---|---|---|---|
| Derivative 10 | CLK1 | Nanomolar potency | mdpi.com |
| Derivative 11 | DYRK1A | Nanomolar potency | mdpi.com |
| Quinazolinone-hydrazone derivative (Z) ontosight.ai | BACE1 | IC₅₀ = 3.7 μM | researchgate.net |
| 2,3-disubstituted quinazolinone-vanillin acrylamide hybrids | Cholinesterases, Aβ aggregation | Modulate amyloidogenic assembly, inhibit cholinesterase | mdpi.com |
Other Therapeutic Potentials
The structural framework of this compound is a cornerstone in the development of a wide array of therapeutic agents beyond Alzheimer's disease. scielo.brnih.gov Its derivatives have been extensively studied and have led to the creation of drugs for various conditions, demonstrating a pleiotropic pharmacological profile. scielo.brresearchgate.net
Adenosine (B11128) A₂A Receptor Antagonism: The adenosine A₂A receptor (A₂AR) is a significant target for treating neurodegenerative conditions like Parkinson's disease. nih.govfrontiersin.org Novel this compound derivatives have been designed as potent and selective A₂AR antagonists. nih.govfrontiersin.org For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine showed a high affinity for the human A₂A receptor. nih.gov Further modifications, such as the introduction of aminoalkyl chains, led to compounds like 5m , which exhibited a Kᵢ value of 5 nM, and others (9x and 10d ) that maintained high affinity while showing improved solubility. nih.gov These antagonists are believed to have neuroprotective effects. researchgate.net
Anticancer Activity: Perhaps the most prominent application of this compound derivatives is in oncology. scielo.brnih.gov They are known to function as kinase inhibitors, which are crucial for regulating cell growth and division. scielo.brnih.gov Several FDA-approved anticancer drugs, including gefitinib (B1684475) , erlotinib , and lapatinib , are based on this scaffold and target the epidermal growth factor receptor (EGFR) tyrosine kinase. scielo.brnih.gov Other derivatives have been developed as selective inhibitors of cyclin-dependent kinase 4 (Cdk4), which can arrest the cell cycle in tumor cells. researchgate.netnih.gov Additionally, some compounds have been designed as dual inhibitors of both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), a strategy aimed at enhancing therapeutic efficacy. scielo.br
Other Activities: The therapeutic value of this chemical class was first established with α₁-adrenoceptor antagonists like prazosin and doxazosin , used for treating hypertension and benign prostatic hyperplasia. scielo.brgoogle.com The this compound core has also been explored for a range of other potential applications, including:
Anti-inflammatory and Immunomodulatory effects scielo.brgoogle.com
Antiviral and Antibacterial activities scielo.brnih.gov
Antiparasitic treatments scielo.brresearchgate.net
Treatment of myeloproliferative diseases
Bronchodilation
This broad spectrum of biological activity highlights this compound as a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of diverse and potent therapeutic agents. nih.govgoogle.com
Table 2: Selected this compound Derivatives and Their Therapeutic Targets
| Compound/Derivative | Therapeutic Area | Target | Reported Activity | Reference(s) |
|---|---|---|---|---|
| Prazosin , Doxazosin | Antihypertensive | α₁-adrenoceptor | Antagonist | scielo.brgoogle.com |
| Gefitinib , Erlotinib | Anticancer | EGFR Tyrosine Kinase | Inhibitor | scielo.brnih.gov |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Neurodegenerative Disease | Adenosine A₂A Receptor | Kᵢ = 20 nM | nih.gov |
| Compound 5m | Neurodegenerative Disease | Adenosine A₂A Receptor | Kᵢ = 5 nM | nih.gov |
| Substituted 2-aminoquinazolines | Anticancer | Cyclin-dependent kinase 4 (Cdk4) | Selective inhibition | researchgate.net |
| LASSBio-1819 | Anticancer | EGFR, VEGFR-2 | IC₅₀ = 0.90 μM (EGFR), 1.17 μM (VEGFR-2) | scielo.br |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine |
| Compound 5m |
| Compound 9x |
| Compound 10d |
| Compound 10 (CLK1 inhibitor) |
| Compound 11 (DYRK1A inhibitor) |
| (Z) ontosight.ai (Quinazolinone-hydrazone derivative) |
| Prazosin |
| Doxazosin |
| Gefitinib |
| Erlotinib |
| Lapatinib |
Mechanistic Investigations and Computational Studies
Plausible Reaction Mechanisms in Synthesis
The formation of 2-aminoquinazolines can be mechanistically categorized into several key pathways, including those facilitated by acids or bases, those involving an oxidative step, and those proceeding through a rearrangement.
Acid-Mediated Pathways
Acid catalysis is a common strategy for the synthesis of 2-aminoquinazoline derivatives. mdpi.com The acid, such as hydrochloric acid or p-toluenesulfonic acid (PTSA), plays a pivotal role in activating the reactants. mdpi.comnih.gov
A plausible mechanism for the acid-mediated synthesis from 2-aminoaryl ketones and N-benzyl cyanamides begins with the protonation of the cyanamide (B42294). mdpi.com This protonation increases the electrophilic character of the cyanamide carbon, making it susceptible to nucleophilic attack by the amino group of the 2-aminoaryl ketone. This attack forms an amidine intermediate. Following isomerization, this intermediate undergoes intramolecular cyclization via a nucleophilic addition of the amino group to the carbonyl group. The final step is an aromatization reaction involving the elimination of a water molecule to yield the this compound product. mdpi.com
Similarly, when 2-aminobenzonitriles are used instead of 2-aminoaryl ketones, the amino group of the 2-aminobenzonitrile (B23959) attacks the protonated cyanamide to form an amidine intermediate. This is followed by an intramolecular cyclization through nucleophilic addition, which then transforms into the 2-amino-4-iminoquinazoline product via intramolecular isomerization. mdpi.com
Another acid-mediated approach involves the reaction of 2-aminobenzophenone (B122507) with unsubstituted cyanamide in the presence of PTSA. The mechanism initiates with the protonation of the nitrogen in the cyano group of the cyanamide by the weak acid, which enhances the electrophilicity of the cyanamide carbon. The amino group of the 2-aminobenzophenone then attacks this electrophilic carbon, forming an amidine intermediate. This intermediate subsequently cyclizes and eliminates a water molecule to afford the this compound. nih.govnih.gov
Table 1: Key Steps in Acid-Mediated Synthesis of 2-Aminoquinazolines
| Step | Description | Key Intermediates | Reference |
|---|---|---|---|
| 1 | Protonation of cyanamide by an acid catalyst (e.g., HCl, PTSA). | Protonated cyanamide | mdpi.comnih.gov |
| 2 | Nucleophilic attack of the amino group of the 2-aminoaryl ketone or 2-aminobenzonitrile on the electrophilic carbon of the protonated cyanamide. | Amidine intermediate | mdpi.comnih.gov |
| 3 | Intramolecular cyclization. | Cyclized intermediate | mdpi.comnih.gov |
| 4 | Aromatization via elimination of a water molecule or intramolecular isomerization. | This compound or 2-amino-4-iminoquinazoline | mdpi.com |
Base-Mediated Pathways
Base-mediated pathways offer an alternative route to 2-aminoquinazolines. In these reactions, a base, such as potassium tert-butoxide (KOtBu), facilitates the reaction by generating a more potent nucleophile. nih.govnih.gov
When 2-aminobenzophenone reacts with cyanamide in the presence of a base, the mechanism is thought to begin with the deprotonation of the amino group of the 2-aminobenzophenone. nih.gov This creates a more nucleophilic species that then attacks the carbon of the cyanamide. Subsequent ring closure leads to the formation of the final this compound product. nih.govnih.gov The base, therefore, enhances the nucleophilicity of the amine, which is a key factor in the reaction kinetics. nih.gov
Oxidative Dehydrogenation Mechanisms
The synthesis of quinazoline (B50416) derivatives can also be achieved through oxidative dehydrogenation, often catalyzed by transition metals or promoted by an oxidant. This approach typically involves the formation of a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the aromatic quinazoline.
For instance, the reaction between 2-aminobenzylamines and aldehydes can proceed via condensation to form an intermediate that is then oxidized using reagents like manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Similarly, oxidative cyclization of 2-aminobenzophenones with benzylamines can also yield quinazolines. nih.gov Iron-catalyzed oxidative dehydrogenation coupling reactions have also been reported, utilizing air as an environmentally friendly oxidant. mdpi.com
In some cases, the mechanism involves the dehydrogenation of a starting material, such as 2-aminobenzyl alcohol, to an aldehyde in situ. This aldehyde then condenses with an amine or amide, followed by cyclization and aromatization to form the quinazoline ring. frontiersin.org
Dimroth Rearrangement
The Dimroth rearrangement is a significant transformation in heterocyclic chemistry, including the synthesis and modification of quinazolines. researchgate.net This rearrangement involves the isomerization of N-substituted iminoheterocycles to their corresponding amino-substituted isomers. acs.org
In the context of quinazoline chemistry, quinazolin-4(3H)-imines can undergo a Dimroth rearrangement to form 4-aminoquinazolines. eurekaselect.com This process typically involves a ring-opening of the quinazoline imine, followed by rotation and subsequent ring-closure to yield the more stable aminoquinazoline isomer. researchgate.net The rearrangement can be facilitated by heat or by acid or base catalysis. acs.orgeurekaselect.com For example, heating quinazolin-4(3H)-imines in acetic acid can induce the Dimroth rearrangement to produce 4-arylaminoquinazolines. eurekaselect.com The identification of key process impurities has provided insights into the mechanisms of the Dimroth rearrangement. acs.org
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating reaction mechanisms, predicting regioselectivity, and calculating activation energies in the synthesis of quinazoline derivatives. researchgate.net
DFT Calculations for Regioselectivity and Activation Energy
DFT calculations have been successfully employed to understand the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions in the synthesis of substituted aminoquinazolines. mdpi.comnih.govresearchgate.net For example, in the case of 2,4-dichloroquinazoline (B46505), DFT calculations have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.comnih.govresearchgate.net
This theoretical finding is supported by the calculation of lower activation energy for nucleophilic attack at the C4 position, which rationalizes the observed regioselectivity for the formation of 4-amino-substituted products. mdpi.comnih.govresearchgate.net These computational studies provide a deeper understanding of the electronic factors that govern the reaction's outcome and are crucial for designing selective synthetic strategies. mdpi.com Furthermore, DFT analysis has been used to compare the thermodynamic and kinetic stability of different quinazolinone derivatives. researchgate.net
Table 2: Application of DFT Calculations in Quinazoline Synthesis
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| DFT | Prediction of regioselectivity in SNAr of 2,4-dichloroquinazoline | The C4 position is more susceptible to nucleophilic attack due to a higher LUMO coefficient. | mdpi.comnih.govresearchgate.net |
| DFT | Calculation of activation energy for nucleophilic attack | Lower activation energy for attack at the C4 position compared to the C2 position. | mdpi.comnih.govresearchgate.net |
| DFT | Stability analysis of quinazolinone derivatives | Determination of thermodynamic and kinetic stability of different isomers. | researchgate.net |
Predicting and Optimizing Reaction Pathways
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used to understand the interaction between this compound derivatives and their biological targets, typically proteins. These studies are crucial for structure-activity relationship (SAR) analysis and in guiding the design of more potent and selective inhibitors. samipubco.com
Docking studies have revealed that this compound derivatives can bind to a variety of protein kinases, which are often implicated in cancer. For example, derivatives have been docked into the ATP binding site of Epidermal Growth Factor Receptor (EGFR) to predict their binding modes. mdpi.comresearchgate.nettandfonline.com These studies often show that the quinazoline core forms key hydrogen bonds with hinge region residues, such as a crucial interaction with the methionine residue (MET793) in the EGFR binding pocket. biorxiv.orgvolkamerlab.org Similarly, docking of this compound derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) has verified the binding modes of the most active compounds. researchgate.net
The interactions observed are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-cation interactions. volkamerlab.orgnih.gov For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a this compound core was designed for high-affinity engagement with the HPK1 hinge-region subpocket (Leu23/Phe93/Gly95) through bidentate hydrogen bonding and hydrophobic packing. nih.gov The specific residues involved in these interactions are critical for the affinity and selectivity of the compound.
| Target Protein | Interacting Residues | Type of Interaction | Reference Compound(s) | Source(s) |
| EGFR-TK | MET793, LYS745 | Hydrogen Bonding, Hydrophobic | Gefitinib (B1684475), Erlotinib | mdpi.comtandfonline.combiorxiv.org |
| CDK2 | (Not specified) | (Not specified) | Roscovitine | researchgate.net |
| HPK1 | Leu23, Phe93, Gly95 | Bidentate Hydrogen Bonding, Hydrophobic | Compound 39 | nih.gov |
| NF-κB | Arg54, Tyr57, Cys59, Lys144, Lys241 | Hydrogen Bonding, Hydrophobic, π-cation | Dexamethasone | nih.gov |
| TEM-class β-lactamase | MET801, LYS753, ARG849 | Hydrophobic, Polar | (Not specified) | samipubco.com |
This table summarizes key molecular docking findings for this compound derivatives with various protein targets.
Theoretical Mechanistic Studies
Theoretical mechanistic studies, primarily using Density Functional Theory (DFT) calculations, provide deep insights into the reaction mechanisms involved in the synthesis and biological action of this compound derivatives. These computational approaches can elucidate electronic factors, reaction energetics, and transition states that govern chemical transformations. researchgate.net
For example, theoretical studies have been employed to understand the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline precursors. researchgate.netmdpi.com DFT calculations revealed that the carbon at the C4 position of the 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. researchgate.net This aligns with the calculated lower activation energy for substitution at this position, providing a theoretical basis for the observed regioselectivity. researchgate.netmdpi.com
In the context of biological mechanisms, theoretical studies have supported the hypothesis that certain 2-arylquinazolin-4-hydrazine derivatives can act as nitric oxide (NO) donors. nih.govresearchgate.net NMR, fluorescence, and theoretical calculations demonstrated that these compounds can decompose in an oxidative environment, leading to the cleavage of the N-N bond and the release of NO. nih.govresearchgate.net Furthermore, computational studies are used to investigate the photophysical properties of 2-aminoquinazolines, evaluating HOMO/LUMO energy levels to understand their fluorescence characteristics. chim.it Plausible mechanisms for various synthetic reactions, such as the acid-mediated [4+2] annulation of N-benzyl cyanamides or the formation of 2-alkylthio-4-aminoquinazolines, have been proposed and supported by these computational analyses. mdpi.comacs.org
In Vitro and In Vivo Discrepancies and Mechanistic Elucidation
A significant challenge in drug development is the frequent discrepancy between a compound's activity observed in laboratory (in vitro) assays and its efficacy in living organisms (in vivo). Several this compound derivatives have demonstrated this phenomenon, showing promising in vitro properties but failing to deliver the expected results in animal models.
One such case involved a 2-aminoquinazolinone derivative (sulfoxide 2) developed as an antimycobacterial agent. nih.gov This compound displayed favorable in vitro properties against Mycobacterium tuberculosis (Mtb) but was found to be inactive in an acute TB infection mouse model. nih.gov Subsequent investigation to understand this discrepancy revealed that the compound's in vitro activity was highly dependent on the culture medium. nih.govresearchgate.net The compound was active against Mtb strains only when they were grown in media containing glycerol (B35011) as the carbon source and lost its activity in glycerol-free media. researchgate.net This highlights how specific in vitro assay conditions can lead to results that are not replicable in a more complex in vivo environment.
Another example is a 2-aminoquinazolin-4-(3H)-one derivative (compound 1) with potent in vitro antiviral effects against SARS-CoV-2. mdpi.com Despite high microsomal stability in vitro, the compound exhibited poor in vivo pharmacokinetics, characterized by a low area under the curve (AUC) and maximum plasma concentration (Cmax), possibly due to its planar structure. mdpi.com These examples underscore the importance of mechanistic elucidation to bridge the gap between in vitro and in vivo findings.
Metabolic Stability and Pharmacokinetics
For example, a 2-aminoquinazolinone hit compound (sulfone 1) for tuberculosis was optimized for solubility by replacing the sulfone with a sulfoxide (B87167) (compound 2). nih.gov While both derivatives showed promising pharmacokinetic parameters, compound 2 was found to be extensively metabolized back to the sulfone in vivo. nih.gov In another study, a 2-aminoquinazolin-4-(3H)-one derivative with potent anti-SARS-CoV-2 activity in vitro suffered from low oral bioavailability. mdpi.com To improve this, N-substituted derivatives were designed to disrupt the molecule's planarity, which was hypothesized to be the cause of the poor pharmacokinetic properties. mdpi.com This strategy led to a new lead compound (compound 2b) with significantly higher exposure in rats. mdpi.com A strategy to improve metabolic stability involves substituting hydrogen atoms at known sites of metabolism with deuterium, as the greater stability of the C-D bond can slow down metabolism by cytochrome P450 enzymes. mdpi.com
| Compound Series | Pharmacokinetic Challenge | Optimization Strategy | Outcome | Source(s) |
| 2-Aminoquinazolinone (Anti-TB) | Extensive metabolism | Optimization of substituents | Sulfoxide derivative was extensively metabolized back to sulfone in vivo. | nih.gov |
| 2-Aminoquinazolin-4-(3H)-one (Anti-SARS-CoV-2) | Low oral bioavailability (low AUC & Cmax) | N-substitution to disrupt planarity | Improved AUC and Cmax in rat models. | mdpi.com |
| This compound (HPK1 Inhibitors) | Metabolic instability | Strategic occupation of a solvent-exposed allosteric site | Blocked CYP-mediated metabolism, leading to high metabolic stability and favorable oral bioavailability. | nih.gov |
| 2-Phenylamino-quinazoline (DDR2 Inhibitor) | Low metabolic stability | Substitution of phenyl hydrogens with deuterium | Improved metabolic stability in rat-liver microsome test. | mdpi.com |
This table outlines pharmacokinetic challenges and optimization strategies for various this compound derivatives.
Drug Metabolism Studies (e.g., CYP3A4/2C9/2D6)
Studies have shown that the this compound scaffold can be susceptible to oxidative metabolism by CYP enzymes. This metabolic instability is a significant hurdle in the development of kinase inhibitors based on this core. nih.gov A successful strategy to overcome this involved the structure-guided design of this compound inhibitors of HPK1. By strategically occupying a solvent-exposed allosteric site, researchers were able to sterically block CYP3A4/2C9/2D6-mediated oxidative metabolism. nih.gov This led to an optimized compound with high metabolic stability in human liver microsomes. nih.gov
In other research, a series of quinazoline-4-one derivatives with a morpholino substitution at position 2 were investigated for their effects on cytochrome P450 metabolism. researchgate.net The study found that even structurally similar compounds could have significantly different metabolism profiles for CYP2C19, CYP2D6, and CYP3A4, highlighting the sensitivity of CYP interactions to minor structural modifications. researchgate.net The expression and activity of CYP enzymes can vary significantly among individuals due to genetic polymorphisms and environmental factors, which can influence drug efficacy and safety. wikipedia.org
| CYP Isoform | Role in Metabolism of this compound Derivatives | Interaction Type | Source(s) |
| CYP3A4 | Major enzyme for oxidative metabolism. | Substrate, Target for inhibition to improve stability. | nih.govwikipedia.orgresearchgate.net |
| CYP2C9 | Involved in oxidative metabolism. | Substrate, Target for inhibition to improve stability. | nih.gov |
| CYP2D6 | Involved in oxidative metabolism. | Substrate, Target for inhibition to improve stability. | nih.govresearchgate.net |
| CYP2C19 | Involved in metabolism of some derivatives. | Substrate | researchgate.net |
This table summarizes the involvement of major CYP450 enzymes in the metabolism of this compound derivatives.
Resistance Mechanisms and Genetic Mutations
The efficacy of targeted therapies can be compromised by resistance mechanisms, often arising from genetic mutations in the target protein or related pathways. researchgate.net Conversely, some drugs are designed to overcome the functional consequences of specific genetic mutations. nih.gov Research into this compound derivatives has explored both of these aspects.
Genetic alterations in pathways that regulate the cell cycle, such as those involving the retinoblastoma protein (RB), are common in human cancers. researchgate.net this compound derivatives have been developed as selective inhibitors of cyclin-dependent kinases (e.g., CDK4), which are key components of this pathway, to restore cell cycle control in tumor cells. researchgate.net Similarly, mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a genetic determinant for an autosomal dominant form of Parkinson's disease. acs.org These mutations often lead to increased kinase activity, making LRRK2 a target for small-molecule inhibitors, including those based on the this compound scaffold. acs.org
In a different therapeutic approach, the compound 2-guanidino-quinazoline (also known as TLN468) was identified as a potent inducer of premature termination codon (PTC) readthrough. nih.gov PTCs are nonsense mutations that introduce a stop signal in the mRNA, leading to the production of a truncated, non-functional protein, which is the cause of 10-20% of human genetic diseases. nih.gov TLN468 was shown to promote the ribosome's ability to "read through" these premature stop codons, restoring the production of the full-length protein. nih.gov In studies focused on Duchenne muscular dystrophy (DMD), TLN468 was more effective than the established readthrough agent gentamicin (B1671437) and acted on a broader range of PTC sequences without affecting normal stop codons. nih.gov
Advanced Applications and Future Research Directions
Drug Design and Development Strategies
The inherent drug-like properties of the 2-aminoquinazoline core make it an attractive starting point for the development of novel therapeutics. nih.gov Modern drug design strategies are continuously employed to refine its structure, enhancing potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are powerful techniques in drug design used to explore new chemical space, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net These strategies involve replacing the core molecular framework or specific functional groups with others that maintain or improve biological activity. nih.govbiosolveit.de In the context of this compound, these approaches can lead to the discovery of novel compound classes with enhanced therapeutic profiles. uniroma1.it For instance, replacing a metabolically unstable or toxic scaffold with a more stable one, such as a this compound derivative, can significantly improve a drug candidate's pharmacokinetic properties. uniroma1.it The goal is to identify isofunctional molecules with chemically distinct core structures that retain the essential pharmacophoric features for biological activity. biosolveit.de
One notable example involves the strategic replacement of a known pharmacophore with the this compound scaffold to generate novel kinase inhibitors. This approach can lead to compounds with altered selectivity profiles and improved physicochemical properties. The replacement of a lipophilic scaffold with a more polar one, for instance, can enhance a compound's solubility. uniroma1.it
| Strategy | Description | Application to this compound |
| Scaffold Hopping | Replacement of the central core of a molecule with a chemically different scaffold while preserving biological activity. nih.govresearchgate.netbiosolveit.de | Introduction of the this compound core to create novel chemical entities with potentially improved properties over an existing lead compound. uniroma1.it |
| Bioisosteric Replacement | Substitution of a functional group within a molecule with another group that has similar physical or chemical properties, leading to similar biological effects. nih.govresearchgate.net | Modification of substituents on the this compound ring to fine-tune potency, selectivity, and pharmacokinetic parameters. |
Lead Optimization for Oral Bioavailability
A critical aspect of drug development is ensuring that a drug candidate can be effectively absorbed by the body when administered orally. The this compound scaffold has been the subject of intensive lead optimization campaigns to improve oral bioavailability. acs.orgmedchemexpress.cn These efforts often involve structure-guided design to address issues such as metabolic instability.
For example, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a this compound core was systematically modified. acs.orgmedchemexpress.cn Researchers developed a strategy to block cytochrome P450-mediated metabolism by strategically occupying a solvent-exposed allosteric site. acs.orgmedchemexpress.cn This approach led to the discovery of compound 39 , which demonstrated not only subnanomolar binding affinity but also high metabolic stability and excellent oral bioavailability in mice. acs.orgmedchemexpress.cn Similarly, a hit-to-lead optimization campaign for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors based on an aminoquinazoline scaffold resulted in brain-penetrant molecules with good oral bioavailability and low projected human doses. nih.gov
Table of Optimized this compound Derivatives:
| Compound | Target | Key Optimization Feature | Outcome |
|---|---|---|---|
| Compound 39 | HPK1 | Steric blocking of metabolic sites | IC50 = 0.70 nM, high metabolic stability, oral bioavailability >100% in mice. acs.orgmedchemexpress.cn |
| Compound 22 & 24 | LRRK2 | Stereochemical design for increased polarity and HBD count | Brain-penetrant with good oral bioavailability and low efflux. nih.gov |
Design of Structurally Diverse Libraries
The creation of structurally diverse libraries of this compound derivatives is crucial for high-throughput screening and the discovery of new biological activities. nih.govrsc.org Synthetic chemists have developed various methods to efficiently generate a wide range of substituted 2-aminoquinazolines. These methods often focus on simplicity, scalability, and the ability to introduce multiple points of diversity. nih.gov
One approach involves a metal-free oxidative annulation that allows for the synthesis of 2-aminoquinazolines functionalized with a free amine, which can serve as a handle for further diversification. nih.gov Solid-phase synthesis has also been employed to create libraries of this compound-based compounds, including 3-substituted-3,4-dihydroquinazolin-2-amines and imidazoquinazolines, in high yields and purities. acs.org The ability to generate libraries with diverse substitution patterns is essential for exploring the structure-activity relationships of this versatile scaffold.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize waste, avoid hazardous reagents, and improve energy efficiency. rsc.org
Solvent-Free and Additive-Free Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for the synthesis of quinazoline (B50416) derivatives have been reported. rsc.orgresearchgate.netarkat-usa.org These reactions often proceed under thermal or microwave irradiation conditions, leading to shorter reaction times and cleaner product formation. arkat-usa.org
For instance, a one-pot, three-component reaction of 2-aminoaryl ketones, an aldehyde, and ammonium (B1175870) acetate (B1210297) can furnish quinazolines in high yields under catalyst-free and solvent-free conditions. rsc.org Another environmentally friendly method involves the microwave-accelerated solvent-free synthesis of N-substituted 4-amino-2-methylquinazolines, which proceeds cleanly and efficiently. arkat-usa.org These solvent-free approaches not only reduce environmental impact but also simplify the work-up procedure. nih.gov
Use of Eco-friendly Oxidants (e.g., O2, DDQ)
The oxidation step is often crucial in the synthesis of the quinazoline core. Traditional methods may use stoichiometric amounts of heavy metal oxidants, which are toxic and generate significant waste. Green alternatives focus on the use of catalytic amounts of metal-free catalysts or environmentally friendly oxidants like molecular oxygen (O2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). frontiersin.orgmdpi.comsemanticscholar.org
Molecular iodine, in catalytic amounts, has been used to catalyze the synthesis of quinazolines using O2 as the terminal oxidant under solvent- and additive-free conditions. frontiersin.orgorganic-chemistry.org This method is both green and economical. frontiersin.orgorganic-chemistry.org DDQ has also been employed as a versatile reagent for the oxidative cyclization of 2-aminobenzophenones with benzylamines to produce 2-arylquinazolines under mild, transition-metal-free conditions. frontiersin.org The use of such eco-friendly oxidants represents a significant advancement in the sustainable synthesis of this compound derivatives. mdpi.comnih.gov
Table of Green Synthesis Methods for Quinazolines:
| Method | Starting Materials | Conditions | Oxidant | Advantages |
|---|---|---|---|---|
| Three-component reaction | 2-aminoaryl ketones, aldehyde, ammonium acetate | Catalyst-free, solvent-free, aerobic | Air | High yields, simple, clean. rsc.org |
| Microwave-assisted synthesis | 4-chloro-2-methylquinazoline, amines | Solvent-free, microwave irradiation | None | Fast, efficient, clean. arkat-usa.org |
| Iodine-catalyzed amination | 2-aminobenzaldehydes, benzylamines | Transition-metal-free, additive-free, solvent-free | O2 | Green, economical. frontiersin.orgorganic-chemistry.org |
Recyclable Catalytic Systems
The development of sustainable chemical processes has spurred research into recyclable catalysts. In this context, this compound derivatives have been incorporated into novel catalytic systems. One notable example involves the use of a magnetic copper-based metal-organic framework (MOF), specifically Fe3O4@SiO2@Cu-MOF-74, for the synthesis of N-fused hybrid scaffolds. researchgate.netnih.govacs.org This catalyst facilitates the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyanamide (B42294) to produce imidazo[1,2-c]quinazolines. researchgate.netnih.gov The key advantage of this system is the ease of catalyst recovery using a magnet, allowing for its reuse in multiple reaction cycles with minimal loss of activity. researchgate.netnih.govacs.org The catalyst has been shown to be recyclable for more than four times while maintaining its catalytic efficacy. researchgate.netnih.gov Another approach has utilized a Cu/C–Al2O3 catalytic system, which was also found to be recoverable and reusable for at least three cycles without a significant drop in performance. researchgate.netacs.org
The table below summarizes the key features of these recyclable catalytic systems.
| Catalyst | Substrates | Product | Recyclability | Reference |
| Fe3O4@SiO2@Cu-MOF-74 | 2-(2-Bromoaryl)imidazoles, Cyanamide | Imidazo[1,2-c]quinazolines | >4 cycles | researchgate.netnih.govacs.org |
| Cu/C–Al2O3 | Not specified in provided text | Not specified in provided text | 3 cycles | researchgate.netacs.org |
| Fe3O4@SiO2@MOF-199 | 2-(2-Bromoaryl)indoles, 2-Methoxybenzimidazoles | Benzo nih.govdntb.gov.uaimidazo[1,2-a]indolo[1,2-c]quinazolines | Recyclable | researchgate.netresearchgate.net |
These examples highlight the potential of incorporating this compound-related structures into heterogeneous catalytic systems to promote greener and more economical chemical syntheses.
Material Science Applications (Emerging Areas)
The unique chemical structure of this compound makes it a promising candidate for the development of novel materials. Its derivatives are being explored for their applications in various areas of materials science. ontosight.ai For instance, the solid-phase synthesis of this compound-based compounds has been developed, which opens up avenues for creating libraries of these molecules for high-throughput screening in materials discovery. acs.org This method involves anchoring 2-nitrobenzaldehyde (B1664092) to a resin, followed by reduction and cyclization to yield the desired quinazoline derivatives. acs.org
Furthermore, certain this compound derivatives have shown potential as fluorescent materials. For example, 4-phenylquinazolin-2-amines, synthesized through an I2/cumene hydroperoxide-mediated tandem cyclization, exhibit typical fluorescent emission properties. researchgate.net This suggests their potential use in sensing, imaging, and optoelectronic devices. The development of new synthetic methods, such as the solid-phase approach, is crucial for exploring the full potential of 2-aminoquinazolines in materials science. nih.gov
Spectroscopic and Structural Characterization for Research Purposes (Excluding Basic Identification)
Advanced spectroscopic and crystallographic techniques are indispensable for elucidating the intricate structural details and reaction mechanisms involving this compound derivatives.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction has been instrumental in unambiguously confirming the molecular structures of newly synthesized this compound derivatives. For instance, the structure of a this compound derivative, compound 9e, was confirmed by X-ray analysis after being synthesized through a metal-free oxidative annulation. nih.gov Similarly, the structures of compounds 3aa and 5ab, prepared via a hydrochloric acid-mediated [4+2] annulation, were definitively determined using this technique. mdpi.com X-ray crystallography also played a crucial role in analyzing the binding mode of 4-anilinoquinazoline (B1210976) inhibitors to protein kinases, providing valuable insights for drug design. mdpi.comscielo.br
The table below lists some this compound derivatives whose structures have been confirmed by X-ray crystallography.
| Compound | Synthetic Method | Purpose of Analysis | Reference |
| 9e | Metal-free oxidative annulation | Structure confirmation | nih.gov |
| 3aa | HCl-mediated [4+2] annulation | Structure identification | mdpi.com |
| 5ab | HCl-mediated [4+2] annulation | Structure determination | mdpi.com |
| 82 | Bioisosteric replacement | Analysis of binding site interactions | scielo.br |
| Afatinib (11) | Not specified | Confirmation of covalent bonding | scielo.br |
2D-NMR Analysis for Regioselectivity
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for determining the regioselectivity of reactions, a critical aspect in the synthesis of substituted quinazolines. In the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, 2D-NMR techniques like NOESY and HMBC were employed to confirm the substitution pattern at the 4-position. nih.govdntb.gov.uaresearchgate.net DFT calculations predicted that the C4 position is more susceptible to nucleophilic attack, and 2D-NMR provided the experimental verification of this regioselectivity. nih.govdntb.gov.uaresearchgate.net These advanced NMR studies are crucial for providing definitive structural assignments, especially when multiple isomers can be formed. nih.gov
Addressing Challenges and Future Perspectives
Despite the significant progress in the chemistry of this compound, several challenges remain, particularly in the development of more efficient and versatile synthetic methods.
Overcoming Limitations in Current Synthetic Methods
Many existing methods for synthesizing 2-aminoquinazolines suffer from drawbacks such as harsh reaction conditions, the use of expensive or toxic metal catalysts, and limited substrate scope. nih.govnih.gov For example, methods utilizing arylboronic acids or copper catalysts can be costly and generate metallic waste. nih.gov Microwave-promoted syntheses, while often faster, can also require harsh conditions. nih.gov
To address these limitations, researchers are developing simpler, more efficient, and environmentally friendly approaches. Metal-free oxidative annulation reactions are a promising alternative, offering mild reaction conditions and the use of readily available starting materials. nih.govnih.govresearchgate.net Solid-phase synthesis is another strategy being explored to simplify purification and enable the creation of compound libraries. acs.orgnih.gov The development of one-pot, multi-component reactions also represents a move towards more atom-economical and efficient syntheses. mdpi.com Future research will likely focus on expanding the scope of these greener synthetic methodologies and applying them to the synthesis of increasingly complex and functionally diverse this compound derivatives. ontosight.ainih.gov
Exploration of Novel Reaction Methodologies
The synthesis of this compound and its derivatives is a dynamic area of research, with a continuous drive to develop more efficient, atom-economical, and environmentally benign methods. Classical approaches often suffer from drawbacks like harsh reaction conditions, the need for pre-functionalized starting materials, and limited substrate diversity. nih.govnih.gov To overcome these limitations, chemists are exploring a variety of innovative strategies.
One significant area of advancement is the use of metal-free oxidative annulation . A notable example involves the reaction of 2-aminobenzophenones with cyanamide derivatives in DMF, which provides a simple and efficient route to 2-aminoquinazolines under mild conditions. nih.govscielo.br This approach avoids the use of metal catalysts and expensive starting materials, enhancing its scalability and functional group tolerance. nih.gov
Acid-mediated reactions have also proven effective. A hydrochloric acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles offers a practical and high-yielding pathway to this compound derivatives. mdpi.comresearchgate.net This method proceeds through a proposed mechanism involving protonation of the cyanamide, nucleophilic attack by the amino group, intramolecular cyclization, and subsequent aromatization. mdpi.com
Transition metal catalysis remains a powerful tool for constructing the quinazoline core. Various methods have been developed utilizing catalysts based on:
Copper: Copper-catalyzed reactions, such as the one-pot three-component aerobic oxidative cyclization of 2-aminophenylketones, methylazaarenes, and ammonium acetate, are widely explored due to the low cost and eco-friendly nature of copper. nih.gov Other copper-catalyzed approaches include the cascade annulation of diaryliodonium salts with nitriles. nih.gov
Iron: Iron catalysts, such as FeBr₂, have been used for the aerobic oxidative synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines. nih.gov
Palladium and Ruthenium: These precious metals catalyze cascade reactions and dehydrogenative couplings to form the quinazoline ring system, often with high selectivity and atom economy. organic-chemistry.org
Other emerging methodologies include the use of molecular iodine as a catalyst for the amination of 2-aminobenzaldehydes, microwave-assisted organic synthesis (MAOS) to accelerate reactions, and solid-phase synthesis to facilitate the creation of compound libraries for screening. nih.govorganic-chemistry.orgnih.gov
| Reaction Type | Starting Materials | Catalyst/Mediator | Key Features |
| Acid-Mediated [4+2] Annulation | 2-amino aryl ketones, N-benzyl cyanamides | HCl | High yields, practical, wide substrate tolerance. mdpi.comresearchgate.net |
| Metal-Free Oxidative Annulation | 2-aminobenzophenones, cyanamide derivatives | None | Mild conditions, good atom economy, scalable. nih.gov |
| Copper-Catalyzed Cyclization | 2-aminophenylketones, methylazaarenes, NH₄OAc | CuCl₂ | Aerobic oxidation, good to moderate yields. nih.gov |
| Iron-Catalyzed Cascade Synthesis | 2-aminobenzyl alcohols, benzylamines | FeBr₂ | Aerobic conditions, good functional group tolerance. nih.gov |
| Iodine-Catalyzed Amination | 2-aminobenzaldehydes, benzylamines | I₂ | Transition-metal-free, green methodology. organic-chemistry.org |
Future research in this area will likely focus on discovering even greener catalysts, potentially using computational chemistry to predict and optimize reaction pathways, and developing one-pot reactions that build molecular complexity with high efficiency. mdpi.com
Expanding Substrate Scope for Complex Compounds
A critical goal in modern synthetic chemistry is the ability to apply a reliable reaction to a wide variety of starting materials (substrates), enabling the synthesis of diverse and complex molecules. For 2-aminoquinazolines, expanding the substrate scope is key to accessing novel derivatives with unique biological activities.
Recent methodologies have shown considerable success in broadening the range of compatible functional groups. For instance, the acid-mediated [4+2] annulation tolerates a wide array of substituents on both the N-benzyl cyanamide and the 2-amino aryl ketone components. mdpi.com This includes both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -Cl, -Br) groups on the aromatic rings, with reactions proceeding smoothly to give good to high yields. mdpi.comresearchgate.net
Similarly, metal-catalyzed reactions have demonstrated broad applicability. Copper-catalyzed methods have successfully incorporated various aromatic and aliphatic nitriles, as well as substituted 2-aminobenzophenones. nih.gov However, limitations can arise; for example, some iron-catalyzed systems have shown lower reactivity with aliphatic amines compared to their benzylamine (B48309) counterparts. nih.gov
The development of synthetic routes for more complex, poly-functionalized quinazolines is a significant achievement. Research has led to the successful synthesis of:
Fluorinated 2-alkylthio-4-aminoquinazolines: A microwave-assisted, solid-support synthesis using basic alumina (B75360) was developed, showing a broad scope for various isothiourea substrates. acs.org
2,3-disubstituted quinazolinones: Palladium-catalyzed three-component reactions of anthracene (B1667546) amide, isocyanate, and aryl boronic acid have been used to create these complex structures. mdpi.com
Quinazolino[3,2-a]quinazolines: These fused heterocyclic systems can be generated in high yields through a one-pot, palladium-catalyzed, three-component reaction. mdpi.com
The ability to incorporate diverse building blocks is crucial for creating libraries of compounds for drug discovery. Solid-phase synthesis techniques have been specifically developed to generate libraries of 3-substituted-3,4-dihydroquinazolin-2-amines and imidazoquinazolines from polymer-linked amino acids. nih.gov
Table of Substrate Tolerance in Acid-Mediated Annulation
| Substrate Component | Substituent Type | Position | Result |
|---|---|---|---|
| 2-Amino Aryl Ketone | Electron-donating (e.g., 1,3-benzodioxole) | 4, 5 | Good to high yields (50-84%). researchgate.net |
| 2-Amino Aryl Ketone | Electron-withdrawing (e.g., -Br, -I) | 6 | Good to high yields (50-84%). researchgate.net |
| N-Benzyl Cyanamide | Electron-donating (e.g., -Me, -OMe) | 2' | Good to high yields (55-80%). mdpi.com |
| N-Benzyl Cyanamide | Electron-withdrawing (e.g., -F, -Cl) | 6' | Good to high yields (55-80%). mdpi.com |
Future efforts will continue to push the boundaries of substrate compatibility, aiming to incorporate more challenging functional groups and build increasingly complex molecular architectures for medicinal and materials science applications. mdpi.com
Development of Targeted Chemotherapeutic Agents
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of targeted anticancer agents. researchgate.netscielo.br Unlike traditional cytotoxic chemotherapies that have high toxicity and low selectivity, targeted agents are designed to interact with specific molecular targets involved in cancer cell growth and survival, leading to potentially greater efficacy and fewer side effects. researchgate.netmdpi.com
Kinase Inhibition A primary focus for quinazoline-based drug development is the inhibition of protein kinases, enzymes that play a central role in cell signaling pathways often dysregulated in cancer. bohrium.com Several FDA-approved drugs feature the 4-aminoquinazoline core and function as kinase inhibitors:
Gefitinib (B1684475) and Erlotinib: These drugs target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and are used to treat non-small cell lung cancer (NSCLC). nih.govemanresearch.org
Lapatinib: This dual inhibitor targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), and is used in breast cancer therapy. nih.gov
Vandetanib: A multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and others, used for medullary thyroid cancer. nih.gov
Research is actively pursuing the next generation of kinase inhibitors based on the this compound structure. A key area is the inhibition of Cyclin-Dependent Kinases (CDKs) , which regulate the cell cycle. The inhibition of CDK4, for example, can cause cell cycle arrest and is a promising strategy for tumors where this checkpoint is lost. researchgate.net Studies have shown that specific substitutions on the this compound ring can produce compounds with high selectivity for CDK4 over other related kinases. researchgate.net
Novel Molecular Targets and Compound Evaluation Beyond well-established kinase targets, researchers are exploring other avenues. This compound derivatives are being investigated as inhibitors of:
Poly(ADP-ribose)polymerase-1 (PARP-1): An enzyme critical for DNA repair, making it a valuable target in cancer therapy. nih.gov
Tubulin: Derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of the well-known chemotherapy agent colchicine (B1669291). nih.gov
Phosphatase CDC25B: Fluorinated 2-alkylthio-substituted 4-aminoquinazolines have been identified for the first time as inhibitors of this cell cycle phosphatase. acs.org
The development process involves synthesizing novel derivatives and evaluating their cytotoxic effects against various human tumor cell lines.
Selected this compound Derivatives and Their Anticancer Activity
| Compound Class | Molecular Target | Cancer Cell Line(s) | Key Finding |
|---|---|---|---|
| Piperazine (B1678402) quinazoline derivative | CDK4 | MCF-7 (Breast) | High inhibitory activity (IC₅₀ = 0.007 µM). researchgate.net |
| 8-cyclopentyl quinazoline derivative | CDK4 | - | Potent CDK4 inhibition (IC₅₀ = 0.001 µM). researchgate.net |
| Fluorinated 2-alkylthio-4-aminoquinazolines | CDC25B | HCT116 (Colon), A549 (Lung), HepG2 (Liver) | Compound 3e showed potent activity (IC₅₀ < 9.44 µM) against five cell lines, outperforming cisplatin. acs.org |
The future of this field lies in the rational design of new derivatives targeting novel or multiple pathways to overcome drug resistance. mdpi.com Continued structure-activity relationship (SAR) studies will be essential to refine the potency and selectivity of these compounds, moving them closer to clinical application as next-generation targeted therapies. emanresearch.org
Q & A
Q. What are the common synthetic routes for 2-aminoquinazoline, and how do reaction conditions influence yield?
- Methodological Answer : this compound synthesis typically employs nucleophilic aromatic substitution (SNAr) with ortho-halobenzaldehydes/ketones and guanidines, particularly when substrates are electron-deficient . For nonactivated substrates, copper-catalyzed arylation using aryl bromides and guanidines is effective but requires harsh conditions (e.g., DMF at 120°C) . Alternative methods, such as Qiao et al.'s copper-catalyzed approach, achieve derivatives at milder temperatures (e.g., room temperature to 70°C) using para-toluenesulfonic acid (PTSA) as a catalyst, yielding 60–85% isolated yields after flash chromatography .
Q. Key Optimization Parameters :
Q. How can researchers optimize purification of this compound derivatives?
- Methodological Answer : Flash chromatography is widely used for isolating this compound derivatives, particularly for separating regioisomers or removing unreacted guanidines. Solvent systems (e.g., ethyl acetate/hexane gradients) and silica gel selectivity are critical for resolving polar byproducts . For scale-up, recrystallization in ethanol or methanol may improve purity, though yields may decrease slightly compared to chromatographic methods .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regioselectivity and substitution patterns, particularly for distinguishing between C4 and C6 substituents in the quinazoline ring.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Assesses purity (>95% is standard for biological assays) .
Advanced Research Questions
Q. How can contradictions in reported synthesis methods (e.g., harsh vs. mild conditions) be resolved?
- Methodological Answer : Contradictions often arise from substrate-specific reactivity. For example, electron-deficient aryl halides undergo SNAr under mild conditions (40–70°C), while nonactivated substrates require copper catalysis or elevated temperatures. Systematic screening of catalysts (e.g., CuI vs. CuBr) and additives (e.g., DMAP) can bridge these gaps. Qiao et al. demonstrated that PTSA-mediated cyclization at 70°C achieves comparable yields to DMF at 120°C for certain substrates, suggesting acid catalysis as a viable alternative .
Q. What strategies are effective for designing this compound derivatives as kinase inhibitors?
- Methodological Answer : Targeting kinase inhibitors (e.g., p70S6K) requires structural modifications at the C4 and N3 positions to enhance binding affinity. Key steps include:
- Scaffold Diversification : Introducing sulfonamide or urea groups at C4 improves ATP-binding pocket interactions .
- Bioisosteric Replacement : Substituting the quinazoline core with pyrido[2,3-d]pyrimidine analogs retains inhibitory activity while mitigating off-target effects .
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding modes prior to synthesis .
Q. How can researchers address low yields in Chan–Evans–Lam coupling for this compound synthesis?
- Methodological Answer : Chan–Evans–Lam coupling often suffers from competing protodeboronation or oxidative dimerization. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
